molecular formula C8H11NO3S B3052617 N-(4-methoxyphenyl)methanesulfonamide CAS No. 4284-48-4

N-(4-methoxyphenyl)methanesulfonamide

Cat. No.: B3052617
CAS No.: 4284-48-4
M. Wt: 201.25 g/mol
InChI Key: SPLQTGUKDMGUSV-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)methanesulfonamide is a useful research compound. Its molecular formula is C8H11NO3S and its molecular weight is 201.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methoxyphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-12-8-5-3-7(4-6-8)9-13(2,10)11/h3-6,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLQTGUKDMGUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355085
Record name N-(4-methoxyphenyl)methanesulfonamide
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Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4284-48-4
Record name N-(4-Methoxyphenyl)methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4284-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-methoxyphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solubility Profile of N-(4-methoxyphenyl)methanesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-methoxyphenyl)methanesulfonamide (CAS: 4284-48-4), also known as


-(p-anisyl)methanesulfonamide, serves as a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. Its solubility profile is a governing factor in process design, specifically affecting reaction yield, purification efficiency (crystallization), and formulation stability.

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. While specific quantitative datasets for this exact derivative are sparse in open literature, this guide synthesizes data from structural analogs (e.g.,


-phenylmethanesulfonamide) and thermodynamic principles to establish a robust solubility profile. It further details the experimental protocols required to generate precise solubility data for regulatory and development purposes.

Chemical Identity and Physicochemical Properties[1][2][3]

Understanding the solute's molecular architecture is the first step in predicting solvent interactions. The 4-methoxy group introduces a dipole and weak hydrogen-bond accepting capability, modifying the solubility landscape compared to the unsubstituted phenyl analog.

PropertyDetail
IUPAC Name

-(4-methoxyphenyl)methanesulfonamide
CAS Number 4284-48-4
Molecular Formula

Molecular Weight 201.24 g/mol
Physical State White to off-white crystalline solid
Melting Point ~115–118 °C (Analogous range for methoxy-sulfonanilides)
Polarity Moderate (Sulfonamide H-bond donor/acceptor + Methoxy acceptor)

Solubility Profile Analysis

The solubility of this compound follows a "like dissolves like" mechanism, heavily influenced by the polarity and hydrogen-bonding capability of the solvent.

Solvent Class Efficiency

Based on the structural properties and data from homologous sulfonamides (e.g., methanesulfonamide, benzenesulfonamide), the solubility hierarchy is established as follows:

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Polar Aprotic DMSO, DMF, AcetoneHigh Strong dipole-dipole interactions; solvent accepts H-bonds from sulfonamide -NH.
Polar Protic Methanol, Ethanol, IsopropanolModerate H-bonding network formation; solubility decreases as alkyl chain length increases.
Esters Ethyl AcetateModerate-High Good interaction with the sulfonyl and phenyl groups; often used for extraction.
Non-Polar Hexane, Cyclohexane, TolueneLow / Insoluble Lack of polar interactions; high energy cost to disrupt crystal lattice.
Aqueous WaterSparingly Soluble Hydrophobic phenyl ring limits dissolution despite polar functional groups.
Temperature Dependence

Solubility (


) generally increases with temperature (

).[1] For sulfonamides, this relationship is endothermic (

) and entropy-driven (

). The solubility curve typically follows an exponential rise, which is critical for designing cooling crystallization processes.

Theoretical Framework & Thermodynamic Modeling

To rigorously analyze solubility data, experimental values are correlated using thermodynamic models. These models validate the consistency of the data and allow for interpolation at unmeasured temperatures.

Modified Apelblat Equation

This is the most accurate semi-empirical model for sulfonamides, accounting for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility
    
  • 
     : Absolute temperature (K)[2][3]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
van't Hoff Equation

Used to determine the thermodynamic functions of dissolution.[4]



  • 
     : Enthalpy of dissolution
    
  • 
     : Entropy of dissolution
    
  • 
     : Universal gas constant[2]
    
Solute-Solvent Interaction Logic

The following diagram illustrates the thermodynamic cycle and interaction mechanisms governing the dissolution process.

SolubilityThermodynamics cluster_Solid Solid Phase (Crystal Lattice) cluster_Solution Solution Phase Solid Crystalline Solute (Strong Lattice Energy) Cavity Cavity Formation (Endothermic) Solid->Cavity Breaking Lattice (+ΔH_fusion) Interaction Solute-Solvent Interaction (Exothermic) Cavity->Interaction Solvation Equilibrium Thermodynamic Equilibrium (μ_solid = μ_solution) Interaction->Equilibrium Saturated Solution H_Bond H-Bonding (-NH Donor -> Solvent Acceptor) Interaction->H_Bond Dipole Dipole-Dipole (Sulfonyl Group) Interaction->Dipole

Caption: Thermodynamic cycle of dissolution for this compound, highlighting energy barriers and solvation mechanisms.

Experimental Protocol: Solubility Determination

For researchers requiring precise data for Process Analytical Technology (PAT) or regulatory filing, the Isothermal Saturation Method (Shake-Flask) is the gold standard.

Reagents and Equipment
  • Solute: this compound (Purity > 99% by HPLC).

  • Solvents: Analytical grade (MeOH, EtOH, Acetone, Ethyl Acetate, etc.).

  • Apparatus: Thermostatic shaker bath (

    
     K), HPLC with UV detector or Gravimetric balance (
    
    
    
    g).
Step-by-Step Workflow

ExperimentalWorkflow cluster_QC Quality Control Start Start Experiment Prep Preparation: Add Excess Solid to Solvent Start->Prep Equilibrate Equilibration: Shake at Temp T for 24-48h Prep->Equilibrate Settle Phase Separation: Allow Solids to Settle Equilibrate->Settle Verify Verify Equilibrium: Check Concentration at 24h vs 48h Equilibrate->Verify Filter Filtration: 0.45 μm Syringe Filter (Pre-heated) Settle->Filter Dilute Dilution: Dilute Aliquot for HPLC Filter->Dilute Analyze Quantification: HPLC / Gravimetric Analysis Dilute->Analyze Data Data Processing: Calculate Mole Fraction (x) Analyze->Data

Caption: Standard Operating Procedure (SOP) workflow for the determination of equilibrium solubility.

Analytical Method (HPLC Conditions)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (40:60 v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic absorption).

  • Injection Volume: 10 µL.

Applications in Process Design

Crystallization Strategy

The solubility profile suggests that Cooling Crystallization is effective in ethanol or isopropanol due to the steep solubility-temperature gradient.

  • Anti-Solvent Crystallization: Can be achieved by dissolving the compound in Acetone (high solubility) and adding Water (anti-solvent) to induce precipitation.

Purification

Recrystallization from Ethanol/Water mixtures is the recommended purification route. The compound dissolves in hot ethanol; water is added until turbidity is just observed, followed by slow cooling to maximize crystal purity and yield.

References

  • BenchChem. N-Phenylmethanesulfonamide: A Technical Guide to its Solubility in Organic Solvents. BenchChem Technical Repository. Link

  • Sigma-Aldrich. Product Specification: this compound (CAS 4284-48-4). Merck KGaA. Link

  • Wang, J., et al. (2015).[5] Measurement and correlation of the solubility of 3,4-bis(3-nitrofurazan-4-yl)furoxan in different solvents. Journal of Chemical Thermodynamics, 89, 264-269.[5] Link

  • Organic Syntheses. Methanesulfonyl Chloride and Sulfonylation Protocols. Org.[6][7][8] Synth. Coll. Vol. 4, p.571. Link

  • PubChem. Compound Summary: this compound. National Library of Medicine. Link

Sources

Biological Activity and Therapeutic Potential of N-(4-methoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-methoxyphenyl)methanesulfonamide (CAS: 4284-48-4), also known as N-mesyl-p-anisidine, represents a "privileged scaffold" in medicinal chemistry. It serves as the fundamental pharmacophore for Class III antiarrhythmic agents (methanesulfonanilides) and has emerged as a key structural motif in the design of anticancer therapeutics and antiparasitic agents.

This technical guide dissects the molecule’s biological profile, focusing on its primary mechanism as a potassium channel blocker (


), its utility as a precursor in drug discovery, and the precise methodologies required for its synthesis and validation.

Part 1: Chemical Identity and Physicochemical Profile

The molecule consists of a p-anisidine (4-methoxy-aniline) core sulfonated at the nitrogen atom. This specific arrangement—an electron-rich aromatic ring coupled with a polar, hydrogen-bond-donating sulfonamide group—is critical for its receptor binding affinity.

PropertyData
IUPAC Name This compound
Common Synonyms N-mesyl-p-anisidine; 4'-Methoxy-methanesulfonanilide
CAS Number 4284-48-4
Molecular Formula

Molecular Weight 201.24 g/mol
LogP (Predicted) ~1.4 (Lipophilic, good membrane permeability)
pKa ~8.0 (Sulfonamide NH)
Solubility Soluble in DMSO, Ethanol, DCM; Low solubility in water

Part 2: Mechanism of Action (MoA)

Primary Mechanism: Class III Antiarrhythmic Activity ( Blockade)

The methanesulfonanilide moiety is the defining pharmacophore for Class III antiarrhythmics (e.g., Dofetilide , Ibutilide , Sotalol ). This compound acts as a functional probe for the hERG (human Ether-à-go-go-Related Gene) potassium channel.

  • Molecular Interaction: The sulfonamide oxygen atoms act as hydrogen bond acceptors, while the NH group acts as a donor. This motif binds within the intracellular pore of the voltage-gated potassium channel (

    
    ).
    
  • Electrophysiological Effect: By physically occluding the pore or stabilizing the inactivated state, the molecule inhibits the rapid component of the delayed rectifier potassium current (

    
    ).
    
  • Therapeutic Outcome: This inhibition delays Phase 3 repolarization of the cardiac action potential, prolonging the Action Potential Duration (APD) and the Effective Refractory Period (ERP) without significantly affecting conduction velocity (Phase 0).

Secondary Mechanism: Anticancer & Antiproliferative Activity
  • Tubulin Polymerization Inhibition: Sulfonanilides structurally resemble colchicine binding site inhibitors. The 4-methoxy group mimics the methoxy patterns found in potent tubulin binders (e.g., Combretastatin A-4), disrupting microtubule dynamics and inducing apoptosis in dividing cancer cells.

  • DNA Intercalation (Acridine Hybrids): The scaffold is frequently used to synthesize acridine-based DNA intercalators (e.g., m-AMSA analogues), where the methanesulfonamide group enhances solubility and electronic stacking interactions with base pairs.

Visualization of Signaling Pathway

The following diagram illustrates the logical cascade from molecular binding to therapeutic effect in cardiac tissue.

MoA_Pathway Drug N-(4-methoxyphenyl) methanesulfonamide Target hERG Potassium Channel (Kv11.1) Drug->Target Binds to Pore Mechanism Inhibition of I_Kr Current (Rapid Delayed Rectifier) Target->Mechanism Blocks K+ Efflux CellEffect Delayed Phase 3 Repolarization Mechanism->CellEffect PhysioEffect Prolonged Action Potential Duration (APD) CellEffect->PhysioEffect Therapeutic Increased Effective Refractory Period (ERP) PhysioEffect->Therapeutic Outcome Antiarrhythmic Effect (Suppression of Re-entry) Therapeutic->Outcome

Caption: Mechanism of Action for Methanesulfonanilide-based Class III Antiarrhythmic Activity.[1]

Part 3: Therapeutic Potential & Applications[4]

Cardiology (Atrial Fibrillation & Flutter)

While this compound is primarily a research tool, its structural analogues are clinically vital.

  • Application: It serves as a lead compound for optimizing

    
     selectivity. Researchers modify the para-position (methoxy group) to attach longer lipophilic chains (e.g., phenoxypropanolamines) to increase potency and reduce off-target effects.
    
  • Advantage: Unlike Class I agents (Na+ blockers), methanesulfonanilides do not depress cardiac contractility, making them safer for patients with structural heart disease.

Oncology (Drug Design Scaffold)
  • Bio-isostere Implementation: The methanesulfonamide group is often used as a bio-isostere for phenolic hydroxyl groups or carboxylic acids in drug design, improving metabolic stability and oral bioavailability while maintaining hydrogen-bonding capability.

  • Prostate Cancer: Recent studies utilize N-mesyl phosphoramidate modifications (closely related to our scaffold) in Antisense Oligonucleotides (ASOs) to target Malat1 RNA in prostate cancer cells, demonstrating reduced toxicity compared to standard phosphorothioate modifications.

Part 4: Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: High-yield synthesis of the target compound from p-anisidine. Principle: Nucleophilic attack of the aniline nitrogen on the sulfonyl sulfur, followed by elimination of HCl.

Materials:

  • p-Anisidine (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Pyridine (Solvent/Base) or DCM + Triethylamine (TEA)

  • HCl (1N), NaHCO3 (sat. aq.), Brine[2][3]

Step-by-Step Methodology:

  • Preparation: Dissolve p-anisidine (123 mg, 1 mmol) in dry Dichloromethane (DCM) (5 mL) in a round-bottom flask under inert atmosphere (

    
    ).
    
  • Base Addition: Add Triethylamine (TEA) (2.0 eq) and cool the mixture to 0°C using an ice bath.

  • Reaction: Dropwise add Methanesulfonyl chloride (1.2 eq) over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Incubation: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Work-up:

    • Quench with water.

    • Wash organic layer with 1N HCl (to remove unreacted amine/TEA).

    • Wash with saturated NaHCO3 and Brine.

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

  • Validation: Product should appear as a white/off-white solid (MP: ~114–116°C). Confirm via

    
    H-NMR (DMSO-
    
    
    
    ): Singlet at ~2.9 ppm (
    
    
    ), Doublets at ~7.1/7.2 ppm (Aromatic).
Protocol 2: In Vitro Cell Viability Assay (General Cytotoxicity)

Objective: Determine


 against cancer cell lines (e.g., MCF-7, PC-3).
  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Dissolve this compound in DMSO (final concentration < 0.1%). Prepare serial dilutions (0.1

    
    M – 100 
    
    
    
    M).
  • Incubation: Treat cells for 48–72 hours.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curve to calculate

    
    .
    
Visualization of Synthesis Workflow

Synthesis_Workflow Start p-Anisidine (in DCM) Reagent Add TEA (Base) Cool to 0°C Start->Reagent Reaction Add MsCl (Dropwise) Stir 3h @ RT Reagent->Reaction Workup Wash: 1N HCl -> NaHCO3 -> Brine Reaction->Workup Purify Recrystallization (EtOH/H2O) Workup->Purify Final Pure Product (White Solid) Purify->Final

Caption: Step-by-step synthesis workflow for this compound.

References

  • Class III Antiarrhythmic Mechanism

    • Title: The synthesis and potassium channel blocking activity of some (4-methanesulfonamidophenoxy)propanolamines as potential class III antiarrhythmic agents.[1]

    • Source: Journal of Medicinal Chemistry (NIH PubMed)
    • URL:[Link]

  • Structural Characterization & Crystallography

    • Title: N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide (Structural analogue analysis).
    • Source: PMC - NIH
    • URL:[Link]

  • Anticancer & Antiparasitic Activity

    • Title: N-(4-Methoxyphenyl)pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties.
    • Source: Antimicrobial Agents and Chemotherapy (PMC)
    • URL:[Link]

  • Synthesis Protocol Validation: Title: Application Notes and Protocols for the Large-Scale Synthesis of N-Phenylmethanesulfonamide (Adapted). Source: BenchChem Protocols
  • Novel Phosphate Mimics (Mesyl Group)

    • Title: Structure-activity relationship study of mesyl and busyl phosphoramidate antisense oligonucleotides.[4]

    • Source: Frontiers in Pharmacology
    • URL:[Link]

Sources

The N-Mesyl-Anisidine Scaffold: Technical Review of N-(4-methoxyphenyl)methanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-(4-methoxyphenyl)methanesulfonamide scaffold (also referred to as N-mesyl-p-anisidine) represents a privileged structural motif in medicinal chemistry. Characterized by a sulfonamide linkage bridging a methoxy-substituted aromatic ring and a methyl group, this scaffold serves as a critical pharmacophore in two distinct therapeutic areas: antimitotic agents targeting tubulin polymerization and anti-inflammatory agents targeting Cyclooxygenase-2 (COX-2).

This technical guide synthesizes the chemical foundation, structure-activity relationships (SAR), and pharmacological mechanisms of this class. It provides researchers with actionable protocols for synthesis and biological validation, moving beyond basic literature summaries to offer a causal understanding of the molecule's behavior in drug discovery pipelines.

Chemical Architecture & Synthesis

The core structure consists of a p-anisidine moiety sulfonylated by a methanesulfonyl group. The presence of the sulfonamide bond (-SO₂NH-) introduces hydrogen bond donor/acceptor capabilities, while the p-methoxy group modulates lipophilicity and electron density on the phenyl ring.

Validated Synthetic Protocol

The following protocol is a self-validating system for synthesizing the parent scaffold, this compound.

Reaction Principle: Nucleophilic attack of the p-anisidine amine on the electrophilic sulfur of methanesulfonyl chloride (MsCl), catalyzed by a base (Pyridine or Triethylamine) to scavenge the generated HCl.

Protocol:

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with p-anisidine (10.0 mmol, 1.23 g) and anhydrous Dichloromethane (DCM, 50 mL) .

  • Base Addition: Add Triethylamine (12.0 mmol, 1.67 mL) . Cool the mixture to 0°C in an ice bath to control the exotherm.

  • Sulfonylation: Dropwise add Methanesulfonyl chloride (11.0 mmol, 0.85 mL) over 15 minutes. The solution will turn slightly yellow/turbid as triethylamine hydrochloride precipitates.

  • Reaction: Remove ice bath and stir at Room Temperature (25°C) for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting amine spot (lower R_f) should disappear.

  • Work-up:

    • Wash organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine/pyridine.

    • Wash with Saturated NaHCO₃ (2 x 30 mL) to neutralize excess acid.

    • Wash with Brine (30 mL) .

  • Isolation: Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water to yield white crystalline needles.

    • Expected Yield: 85–95%.

    • Melting Point: 114–116°C.

Synthesis Workflow Visualization

SynthesisWorkflow cluster_workup Work-up & Purification Start p-Anisidine (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate DCM, 0°C Reagent MsCl (Electrophile) Reagent->Intermediate Base Triethylamine (HCl Scavenger) Byproduct Et3N·HCl (Precipitate) Base->Byproduct Scavenges H+ Product N-(4-methoxyphenyl) methanesulfonamide Intermediate->Product Elimination of Cl- Intermediate->Byproduct W1 Acid Wash (1M HCl) Product->W1 W2 Recrystallization (EtOH) W1->W2

Figure 1: Mechanistic workflow for the sulfonylation of p-anisidine. The base prevents acid-mediated side reactions.

Pharmacological Landscape

The this compound moiety is rarely a drug in itself but acts as a pharmacophore anchor .

Antimitotic Activity (Tubulin Inhibition)

This is the primary high-value application. Derivatives of this scaffold bind to the colchicine-binding site of β-tubulin.

  • Mechanism: The p-methoxyphenyl ring mimics the A-ring of colchicine, while the sulfonamide tail interacts with the hydrophobic pocket near Cys241 of β-tubulin.

  • Effect: Prevents microtubule polymerization

    
     Cell cycle arrest at G2/M phase 
    
    
    
    Apoptosis.
  • Key Derivative: N-(4-methoxyphenyl)-N-methyl-methanesulfonamide variants (e.g., E7010 analogs) show potent oral bioavailability and overcome Multi-Drug Resistance (MDR) because they are poor substrates for P-glycoprotein (P-gp).

COX-2 Inhibition

Certain derivatives serve as COX-2 selective inhibitors.[1][2] The methanesulfonamide group (


) acts as a bioisostere for the sulfonamide (

) or methylsulfone (

) pharmacophores found in Coxibs (e.g., Celecoxib, Rofecoxib).
  • Selectivity: The 4-methoxy group fits into the secondary pocket of the COX-2 enzyme, providing selectivity over COX-1.

Structure-Activity Relationship (SAR)

Modifications to the this compound core dictate its pathway selectivity.

RegionModificationBiological Consequence
Sulfonamide Nitrogen (N-R) -H (Unsubstituted) Promotes COX-2 inhibition; allows H-bond donation.
-CH₃ (Methylation) Crucial for Tubulin Binding. Increases lipophilicity and locks conformation for the colchicine site.
-Heterocycle Bulky groups (e.g., pyrimidines) here create "super-potent" antimitotics (nM range).
Phenyl Ring (C4) -OMe (Methoxy) Optimal.[3][4][5] Provides electron donation and H-bond acceptance.[2] Replacement with -H or -Cl often reduces potency.
Phenyl Ring (C3/C5) -H Standard baseline.
-NH₂ / -OH Can introduce metabolic instability but may enhance water solubility.[6]
Sulfonyl Methyl (-SO₂R) -CH₃ (Methyl) Essential for the "Methanesulfonamide" class. Replacement with Aryl groups shifts the class to "Bis-aryl sulfonamides" (different binding mode).

Detailed Experimental Protocol: Tubulin Polymerization Assay

To validate the antimitotic potential of a synthesized derivative, the Turbidimetric Tubulin Polymerization Assay is the gold standard.

Objective: Quantify the inhibition of microtubule assembly in vitro.

Reagents:

  • Purified Tubulin protein (>99% pure, bovine brain source).

  • GTP (Guanosine Triphosphate).

  • PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

  • Test Compound (dissolved in DMSO).

Step-by-Step Methodology:

  • Preparation: Keep all reagents on ice (4°C). Tubulin is unstable at room temperature.

  • Master Mix: Dilute tubulin to 3.0 mg/mL (30 µM) in PEM buffer containing 1.0 mM GTP .

  • Plating: Add 5 µL of test compound (at 100x final concentration in DMSO) to a pre-warmed (37°C) 96-well half-area plate. Include DMSO-only control (0% inhibition) and Colchicine (positive control).

  • Initiation: Add 45 µL of the Tubulin/GTP Master Mix to each well. Final volume = 50 µL.

  • Measurement: Immediately place in a kinetic spectrophotometer pre-heated to 37°C .

  • Data Acquisition: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Polymerization manifests as an increase in turbidity (Absorbance).

    • Calculate

      
       (rate of polymerization) or 
      
      
      
      (steady-state polymer mass).
    • % Inhibition =

      
      .
      

Mechanism of Action Visualization

MOA Compound N-(4-methoxyphenyl) methanesulfonamide Derivative Complex Tubulin-Ligand Complex (Colchicine Site) Compound->Complex Binding Tubulin Free Tubulin Dimers (α/β) Tubulin->Complex Binding MT_Growth Microtubule Polymerization Complex->MT_Growth Inhibits Catastrophe Microtubule Catastrophe (Depolymerization) Complex->Catastrophe Promotes Arrest G2/M Cell Cycle Arrest MT_Growth->Arrest Failure of Spindle Formation Catastrophe->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Activation

Figure 2: The pharmacological cascade of antimitotic sulfonamides. Binding at the colchicine site destabilizes microtubules, triggering apoptotic pathways.

References

  • Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. Journal of Medicinal Chemistry. [Link]

  • Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents. RSC Advances. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals. [Link][4]

  • Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity. Bioorganic Chemistry. [Link][1]

Sources

Crystal Packing and Hydrogen Bonding in N-(4-methoxyphenyl)methanesulfonamide: A Structural Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural chemistry, synthesis, and supramolecular analysis of N-(4-methoxyphenyl)methanesulfonamide.

Executive Summary

This compound (also known as N-mesyl-p-anisidine) serves as a fundamental model for understanding the sulfonamide pharmacophore.[1] Its structural simplicity allows for the isolation of key intermolecular forces—specifically the interplay between strong N-H...O=S hydrogen bonds and the steric/electronic effects of the para-methoxy substituent. This guide provides a comprehensive workflow for the synthesis, crystallization, and supramolecular analysis of this compound, emphasizing its utility in predicting solubility and bioavailability profiles in drug development.

Chemical Context & Significance

The sulfonamide moiety (


) is a critical bioisostere in medicinal chemistry, often acting as a transition state mimic or a hydrogen-bond scaffold.[1] In N-aryl methanesulfonamides, the geometry of the nitrogen atom and the orientation of the sulfonyl group dictate the solid-state packing.
  • Core Pharmacophore: The sulfonamide nitrogen typically exhibits

    
     or intermediate 
    
    
    
    hybridization, facilitating conjugation with the aromatic ring.
  • Methoxy Influence: The p-methoxy group acts as a weak hydrogen bond acceptor and influences the twist angle of the phenyl ring relative to the S-N bond, altering the packing density.

Experimental Protocols

Synthesis of this compound

This protocol utilizes a nucleophilic substitution pathway under basic conditions to neutralize the HCl byproduct.[1]

Reagents:

  • 
    -Anisidine (1.0 eq)[1]
    
  • Methanesulfonyl chloride (MsCl) (1.1 eq)

  • Pyridine (Solvent/Base) or DCM/Triethylamine

  • 1M HCl (for quenching)

Step-by-Step Methodology:

  • Preparation: Dissolve

    
    -anisidine (12.3 g, 100 mmol) in anhydrous pyridine (50 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.
    
  • Addition: Add methanesulfonyl chloride (8.5 mL, 110 mmol) dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent bis-sulfonylation.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexanes).

  • Quenching: Pour the reaction mixture into 300 mL of ice-cold 1M HCl. The product will precipitate as a solid.

  • Isolation: Filter the precipitate and wash extensively with cold water to remove pyridinium salts.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield colorless needles or plates.

Crystallization for X-Ray Diffraction

To obtain single crystals suitable for XRD analysis, controlled supersaturation is required.

  • Method: Slow Evaporation.[1]

  • Solvent System: Methanol or Acetone.[1]

  • Protocol: Dissolve 50 mg of the purified compound in 5 mL of methanol. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-4 small holes, and allow to stand at ambient temperature (20-25°C) for 3-5 days.

Crystallographic & Supramolecular Analysis[2][3][4][5][6][7]

Unit Cell and Conformational Geometry

While specific polymorphs may vary, N-aryl methanesulfonamides typically crystallize in monoclinic space groups (e.g.,


 or 

).
  • Sulfonamide Geometry: The

    
     atom adopts a distorted tetrahedral geometry. The 
    
    
    
    bond length is characteristically short (approx. 1.63 Å), indicating partial double-bond character due to resonance with the aromatic ring.
  • Torsion Angles: The

    
     torsion angle is the primary conformational degree of freedom. In the p-methoxy derivative, the phenyl ring is usually twisted 60-80° relative to the 
    
    
    
    bond to minimize steric clash with the sulfonyl oxygens.
Hydrogen Bonding Networks

The crystal packing is dominated by strong, directional hydrogen bonds.

Primary Motif: The C(4) Chain The most robust feature in this class of compounds is the formation of infinite chains via


 interactions.
  • Donor: Sulfonamide N-H[1]

  • Acceptor: Sulfonyl Oxygen (

    
    )[2]
    
  • Graph Set Notation:

    
     (Infinite chain involving 4 atoms in the repeat unit: N-H...O-S).
    

Secondary Interactions:

  • C-H...O (Methoxy): The methoxy oxygen acts as a weak acceptor for aromatic C-H protons from neighboring molecules, often linking the C(4) chains into 2D sheets.

  • Pi-Stacking: The electron-rich p-anisidine rings may engage in offset

    
     stacking, stabilizing the layers.[1]
    
Visualization of the Supramolecular Architecture

The following diagram illustrates the logical flow of interactions forming the crystal lattice.

CrystalPacking cluster_molecule Molecular Unit cluster_packing Supramolecular Motifs NH Sulfonamide N-H (Strong Donor) SO2 Sulfonyl O=S (Strong Acceptor) NH->SO2 N-H...O Hydrogen Bond (Primary Force) C4 C(4) Infinite Chain (1D Architecture) SO2->C4 Forms OMe Methoxy -OCH3 (Weak Acceptor) Sheet 2D Layered Sheet OMe->Sheet C-H...O (Weak Link) Ar Aromatic Ring (Pi System) Ar->Sheet Pi-Pi Stacking (Stabilization) C4->Sheet Lateral Association Crystal 3D Crystal Lattice Sheet->Crystal Layer Stacking

Caption: Hierarchical assembly of this compound from molecular functional groups to the 3D crystal lattice.

Hirshfeld Surface Analysis

In modern crystallographic analysis, Hirshfeld surfaces provide a visual "fingerprint" of intermolecular interactions.[3]

  • 
     Surface: 
    
    • Red Spots: Indicate contacts shorter than the sum of van der Waals radii. These will be prominent at the N-H (donor) and Sulfonyl O (acceptor) positions, confirming the strong hydrogen bond.

    • White Regions: Indicate contacts around the vdW sum, likely found near the hydrophobic methyl group and aromatic ring edges.

  • Fingerprint Plot:

    • Spikes: Two distinct spikes will appear in the bottom left (H...O) and bottom right (O...H) of the 2D plot, characteristic of the dominant N-H...O interaction.

    • Diffuse Region: A central diffuse region represents C...C and C...H contacts (pi-stacking and van der Waals forces).[1]

Implications for Drug Design

Understanding the packing of this compound provides predictive power for sulfonamide-based drugs:

ParameterCrystallographic InsightPharmaceutical Implication
Solubility Strong 1D H-bond chains (C4 motif) create high lattice energy.[1]Requires polar protic solvents or disruption of the lattice (e.g., salt formation) to improve aqueous solubility.
Stability Dense packing driven by H-bonds and Pi-stacking.[1]High chemical and thermal stability; typically high melting point (>100°C).
Bioavailability Lipophilic aromatic core vs. polar sulfonamide.[1]The "Methoxy" group increases lipophilicity (LogP) compared to hydroxy analogs, potentially improving membrane permeability.

References

  • Gowda, B. T., et al. (2007). "Crystal structures of N-(4-fluorophenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide." Acta Crystallographica Section E. Link

  • Gelbrich, T., et al. (2007). "Systematic study of the crystal structures of N-monosubstituted methanesulfonamides." CrystEngComm. Link

  • Bernstein, J. (2002). "Polymorphism in Molecular Crystals." Oxford University Press.[1] (General reference for sulfonamide packing motifs).

  • Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B. Link

Sources

Electronic Modulation of Sulfonamide Stability: The Methoxy Effect

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of a methoxy (-OCH₃) group into a sulfonamide scaffold is a double-edged sword in drug design. While it offers potent electronic modulation capable of optimizing binding affinity and solubility, it introduces distinct stability challenges. This guide dissects the electronic influence of the methoxy group on sulfonamide stability, distinguishing between hydrolytic stability (shelf-life/chemical integrity) and metabolic stability (in vivo half-life).

We observe a divergent impact:

  • Chemical: The methoxy group, acting as a strong resonance donor (

    
    ), generally increases electron density at the sulfonamide nitrogen, facilitating protonation-driven acid hydrolysis while protecting against alkaline nucleophilic attack.
    
  • Metabolic: The group introduces a significant metabolic liability via O-demethylation, often necessitating steric protection or bioisosteric replacement.

Mechanistic Foundations: Electronic Perturbation

To predict stability, one must quantify the electronic environment. The methoxy group exhibits a "push-pull" electronic effect:

  • Inductive Effect (-I): Electron-withdrawing through the

    
    -bond due to oxygen's electronegativity.
    
  • Resonance Effect (+M): Strong electron-donating capability via

    
    -system overlap.
    

In para-substituted benzenesulfonamides, the resonance effect dominates. This is quantified by the Hammett substituent constants (


).[1][2]
Table 1: Comparative Hammett Constants for Sulfonamide Substituents
Substituent (R)Position

(Hammett Constant)
Electronic EffectPredicted Impact on S-N Bond
-OCH₃ Para -0.27 Strong Donor (+M) Increases N-basicity
-OCH₃Meta+0.12Weak Withdrawal (-I)Minimal
-CH₃Para-0.17Weak Donor (+I)Moderate N-basicity
-H-0.00NeutralBaseline
-NO₂Para+0.78Strong Withdrawal (-M)Decreases N-basicity

Data derived from Hansch et al. (1991) [1].

Resonance Stabilization Visualization

The following diagram illustrates how the para-methoxy group pushes electron density onto the sulfonamide nitrogen, altering the bond order and pKa.

Resonance cluster_0 Net Effect: pKa Increase OMe Methoxy Group (-OCH3) Lone Pair Donor Ring Aromatic Ring (Pi System) OMe->Ring +M Effect Sulf Sulfonyl Group (SO2) Electron Sink Ring->Sulf Nitrogen Sulfonamide Nitrogen Increased Electron Density Ring->Nitrogen Resonance Transmission

Figure 1: Resonance transmission from p-methoxy to the sulfonamide moiety. The increased electron density on the nitrogen atom raises the pKa (making the NH less acidic) and increases susceptibility to protonation.

Hydrolytic Stability Profile

Sulfonamides are generally robust, but the methoxy group alters the kinetics of degradation under stress conditions (e.g., gastric pH).

Acid-Catalyzed Hydrolysis

The primary degradation pathway in acidic media is the cleavage of the S-N bond. The mechanism is A-2 (bimolecular, acid-catalyzed).

  • Protonation: The sulfonamide nitrogen is protonated.

    • Methoxy Effect: Because the p-OMe group donates electrons, it makes the nitrogen more basic. This facilitates the initial protonation step , theoretically accelerating the reaction compared to electron-deficient analogs (e.g., p-nitro).

  • Nucleophilic Attack: Water attacks the sulfur atom.

    • Methoxy Effect: The resonance donation also increases electron density at the Sulfur atom, making it less electrophilic. This retards the nucleophilic attack.

Net Result: Experimental data typically shows that for N-substituted sulfonamides, electron-donating groups like methoxy accelerate acid hydrolysis because the protonation of the leaving group (the amine) is the dominant factor governing the transition state energy [2].

Alkaline Hydrolysis

In basic conditions, the sulfonamide is deprotonated to form the anion (


).
  • The p-methoxy group destabilizes this anion (by pushing more electrons into an already negative system).

  • However, the anion is highly resistant to nucleophilic attack by

    
    . Therefore, methoxy-substituted sulfonamides are exceptionally stable  in alkaline environments.
    

Metabolic Liability: The CYP450 Interaction

While chemically stable on the shelf, methoxy-sulfonamides often fail due to metabolic instability . The methoxy group is a "soft spot" for Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C9).

O-Demethylation Pathway

The oxidative cleavage of the methyl group leads to a phenol, which is rapidly conjugated (glucuronidation) and excreted. This drastically reduces the drug's half-life (


).

Metabolism cluster_opt Optimization Strategy Parent Parent Drug (p-Methoxy Sulfonamide) CYP CYP450 Enzyme (Oxidation) Parent->CYP Binding Intermediate Hemiacetal Intermediate [Unstable] CYP->Intermediate Hydroxylation (-CH2OH) Phenol Phenolic Metabolite (High Clearance) Intermediate->Phenol Spontaneous Collapse Formaldehyde Formaldehyde (Byproduct) Intermediate->Formaldehyde Deuteration Deuteration (-OCD3) Kinetic Isotope Effect Deuteration->Parent Bioisostere

Figure 2: Metabolic degradation pathway. The methoxy group is converted to a phenol, significantly altering the pharmacophore's polarity and clearance rate.

Experimental Protocols

To validate these effects, we employ a dual-assay approach: Arrhenius Forced Degradation (Chemical) and Microsomal Stability (Metabolic).

Protocol A: Determination of Hydrolytic Rate Constants ( )

Purpose: To quantify the electronic effect of the methoxy group on shelf-stability.

Reagents:

  • 0.1 M HCl (Acidic condition)

  • 0.1 M NaOH (Basic condition)

  • HPLC-grade Acetonitrile (Co-solvent)

  • Internal Standard (e.g., Caffeine)

Workflow:

  • Preparation: Dissolve the methoxy-sulfonamide (10 mM) in Acetonitrile. Dilute 1:10 into the respective stress media (HCl or NaOH) in sealed glass vials.

  • Incubation: Place vials in a temperature-controlled block at three isotherms: 60°C, 70°C, and 80°C.

  • Sampling: At

    
     hours, remove 100 µL aliquots.
    
  • Quenching: Neutralize acid samples with equal volume 0.1 M NaOH (and vice versa) to freeze the reaction.

  • Analysis: Inject onto RP-HPLC (C18 column). Monitor disappearance of the parent peak relative to the internal standard.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Use the Arrhenius equation to extrapolate to 25°C.

Technical Note: If the p-methoxy compound degrades faster than the unsubstituted analog in acid, it confirms the protonation-facilitated mechanism described in Section 2.1 [3].

Protocol B: Microsomal Stability Assay (Metabolic)

Purpose: To assess the liability of the O-demethylation pathway.

Reagents:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Phosphate Buffer (100 mM, pH 7.4).

Workflow:

  • Pre-incubation: Mix 30 µL HLM with 450 µL buffer. Spike with 1 µL test compound (final conc 1 µM). Equilibrate at 37°C for 5 min.

  • Initiation: Add 20 µL NADPH regenerating system.

  • Time-Course: At 0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Termination: Dispense into 150 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Centrifugation: Spin at 4000 rpm for 20 mins.

  • LC-MS/MS Analysis: Analyze supernatant for the Parent (M+) and the O-demethylated metabolite (M-14).

Data Interpretation:

  • High Clearance (

    
    ):  Rapid disappearance of parent + appearance of M-14 peak indicates the methoxy group is a metabolic liability.
    
  • Mitigation: If observed, consider replacing -OCH₃ with -OCF₃ or -Cl to block metabolism while maintaining lipophilicity [4].

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Dauphin, G., & Kergomard, A. (1961). Hydrolysis of amides and sulfonamides. Bulletin de la Société Chimique de France. (Contextual grounding based on classic physical organic principles of sulfonamide hydrolysis).
  • Iley, J., Lopes, F., & Moreira, R. (2001).[3] Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the Chemical Society, Perkin Transactions 2, (5), 749–753.[3] Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Methodological & Application

Technical Application Note: Synthesis of N-(4-methoxyphenyl)methanesulfonamide via Sulfonylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the optimized protocol for the synthesis of N-(4-methoxyphenyl)methanesulfonamide (CAS: 4284-48-4) via the nucleophilic substitution reaction between 4-methoxyaniline (p-anisidine) and methanesulfonyl chloride (mesyl chloride).

Sulfonamides constitute a critical pharmacophore in medicinal chemistry, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] The formation of the sulfonamide bond is classically achieved by reacting a sulfonyl chloride with a primary or secondary amine in the presence of a base. While seemingly simple, controlling the exothermicity, preventing bis-sulfonylation, and ensuring complete removal of the HCl byproduct are critical for high yield and purity.

This guide provides a scalable, self-validating protocol suitable for drug discovery workflows, emphasizing process safety and impurity control.

Chemical Basis & Mechanism

The reaction proceeds via an SN2-like nucleophilic attack of the aniline nitrogen on the hypervalent sulfur atom of the methanesulfonyl chloride.

  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the electrophilic sulfur center of methanesulfonyl chloride, forming a tetrahedral sulfonyl intermediate.

  • Elimination: Chloride is eliminated as a leaving group, reforming the S=O bond and generating the protonated sulfonamide.

  • Deprotonation: The base (Pyridine or Triethylamine) deprotonates the intermediate to yield the neutral sulfonamide and the corresponding hydrochloride salt.

Critical Process Parameter (CPP): The reaction generates one equivalent of HCl. Failure to neutralize this acid immediately will protonate the unreacted aniline, rendering it non-nucleophilic and stalling the reaction.

Reaction Scheme Visualization

ReactionMechanism Start 4-Methoxyaniline (Nucleophile) Intermediate Tetrahedral Sulfonyl Intermediate Start->Intermediate Attack on S Reagent Methanesulfonyl Chloride (Electrophile) Reagent->Intermediate Product N-(4-methoxyphenyl) methanesulfonamide Intermediate->Product Cl- Elimination Byproduct Base·HCl Salt Intermediate->Byproduct Base Base (Pyridine/Et3N) (Proton Scavenger) Base->Byproduct Scavenges H+

Caption: Mechanistic pathway for the sulfonylation of 4-methoxyaniline.

Experimental Protocol

Reagents & Stoichiometry

Scale: 10.0 mmol (Representative)

ReagentMW ( g/mol )Equiv.[2][3]AmountRole
4-Methoxyaniline 123.151.01.23 gLimiting Reagent
Methanesulfonyl Chloride (MsCl) 114.551.11.26 g (0.85 mL)Electrophile
Pyridine 79.103.02.37 g (2.4 mL)Base / Solvent
Dichloromethane (DCM) 84.93-20 mLSolvent

Note: Triethylamine (1.5 eq) in DCM can be substituted for Pyridine if a non-aromatic base is preferred, though Pyridine often suppresses bis-sulfonylation more effectively.

Step-by-Step Procedure

Step 1: Preparation (T = 0 min)

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon.
    
  • Add 4-methoxyaniline (1.23 g, 10 mmol) and Dichloromethane (15 mL) .

  • Add Pyridine (2.4 mL, 30 mmol) . Stir until fully dissolved.

  • Cool the solution to 0 °C using an ice-water bath.

Step 2: Addition (T = 15 min)

  • Dilute Methanesulfonyl chloride (0.85 mL, 11 mmol) in DCM (5 mL) in a separate vial.

  • Add the MsCl solution dropwise to the reaction flask over 15-20 minutes via a syringe or addition funnel.

    • Caution: Exothermic reaction. Maintain internal temperature < 5 °C.

Step 3: Reaction (T = 1 hr - 16 hr)

  • Allow the mixture to warm to Room Temperature (RT) naturally.

  • Stir at RT for 2–4 hours .

  • Validation: Monitor by TLC (EtOAc:Hexane 1:1). The starting aniline (

    
    ) should disappear; product (
    
    
    
    ) will appear.

Step 4: Workup

  • Quench the reaction by adding 1M HCl (20 mL) . This converts excess Pyridine to water-soluble Pyridinium hydrochloride.

  • Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Extract the aqueous layer with DCM (

    
    ).
    
  • Combine organic layers and wash sequentially with:

    • Water (20 mL)

    • Saturated NaHCO₃ (20 mL) - Neutralizes trace acid.

    • Brine (20 mL) - Dries the organic phase.

  • Dry over anhydrous Na₂SO₄ or MgSO₄ .[1][4]

  • Filter and concentrate under reduced pressure (Rotary Evaporator).[1]

Step 5: Purification

  • The crude solid is often sufficiently pure (>95%).

  • If necessary, recrystallize from Ethanol or a Toluene/Hexane mixture.

  • Target Yield: 80–90% (approx. 1.6 – 1.8 g).

Experimental Workflow Diagram

Workflow Step1 Dissolution: Aniline + Pyridine in DCM (0°C under N2) Step2 Addition: Add MsCl dropwise (Maintain < 5°C) Step1->Step2 Step3 Reaction: Warm to RT, Stir 2-4h (Monitor TLC) Step2->Step3 Step4 Quench: Add 1M HCl (Remove Pyridine) Step3->Step4 Step5 Extraction: Separate DCM Wash: H2O -> NaHCO3 -> Brine Step4->Step5 Step6 Isolation: Dry (Na2SO4) -> Filter -> Rotovap Step5->Step6 Step7 Final Product: Recrystallize (EtOH) if needed Step6->Step7

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Characterization Data

The following data confirms the identity and purity of the synthesized compound.

  • Compound Name: this compound[5][6]

  • Physical State: White crystalline solid

  • Melting Point: 113–114 °C [1][7]

  • Solubility: Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water.

Spectroscopic Data [1]
TechniqueAssignmentSignal Description
¹H NMR Aromatic

7.22 (d, J = 8.8 Hz, 2H), 6.88 (d, J = 8.8 Hz, 2H)
(400 MHz, CDCl₃)NH

6.93 (broad s, 1H)
Methoxy

3.80 (s, 3H, -OCH₃)
Sulfonyl Methyl

2.96 (s, 3H, -SO₂CH₃)
¹³C NMR Aromatic C

158.0 (C-O), 129.2, 124.7, 114.8
(100 MHz, CDCl₃)Methoxy C

55.5
Sulfonyl Methyl C

38.7

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of MsClEnsure glassware is dry and solvents are anhydrous. Keep MsCl bottle tightly sealed.
Bis-sulfonylation Excess MsCl or High TempStrictly control temperature at 0°C during addition. Use exactly 1.0-1.1 eq of MsCl.
Red/Brown Color Oxidation of AnilineUse fresh p-anisidine (should be white/tan, not dark brown). Purge with N₂.
Oily Product Residual Solvent/PyridineEnsure thorough 1M HCl wash. Dry under high vacuum for >4 hours.

Safety & Handling (HSE)

  • Methanesulfonyl Chloride: Highly toxic (inhalation/dermal), corrosive, and a lachrymator.[1] Handle only in a functioning fume hood. Reacts violently with water.

  • 4-Methoxyaniline: Toxic if swallowed or inhaled. Potential carcinogen.

  • Dichloromethane: Suspected carcinogen. Use chemically resistant gloves (PVA or Viton recommended; Nitrile provides only short-term splash protection).

References

  • RSC Advances: A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines. (2014).

  • BenchChem: Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. (2025).

  • Organic Syntheses: Methanesulfonyl Cyanide (Procedure involving MsCl handling). Coll. Vol. 6, p.727 (1988).

  • MDPI Crystals: Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2017).

Sources

Using N-(4-methoxyphenyl)methanesulfonamide as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of N-(4-Methoxyphenyl)methanesulfonamide in Medicinal Chemistry

Executive Summary

This compound (CAS: 16724-81-3) is a critical pharmacophore building block, primarily utilized in the synthesis of Class III anti-arrhythmic agents (e.g., Dofetilide) and sulfonamide-based COX-2 inhibitors.[1][2] Its strategic value lies in its dual reactivity: it serves as a robust precursor to N-(4-hydroxyphenyl)methanesulfonamide (via demethylation) and as a scaffold for N-alkylation in Structure-Activity Relationship (SAR) studies.[1][2]

This guide provides a validated protocol for the high-purity synthesis of this intermediate, outlines its divergent downstream applications, and establishes analytical benchmarks for quality assurance.

Compound Profile & Physiochemical Properties[1][2][3][4]

PropertySpecification
IUPAC Name This compound
Common Name p-Mesylaminoanisole
CAS Number 16724-81-3
Molecular Formula C₈H₁₁NO₃S
Molecular Weight 201.24 g/mol
Appearance White to off-white crystalline solid
Melting Point 113–116 °C (Lit. 115 °C)
pKa (Sulfonamide NH) ~10.0 (Acidic)
Solubility Soluble in DMSO, DMF, MeOH, Acetone; Sparingly soluble in Water

Strategic Utility: The "Divergent Node" Concept

In drug discovery, this compound acts as a "divergent node."[1] The methoxy group functions as a robust protecting group for the phenol, allowing the sulfonamide moiety to be established early in the synthesis without risking oxidation of the phenol.

Key Applications:

  • Class III Anti-arrhythmics (Dofetilide Pathway): The methoxy group is demethylated to reveal a phenol, which is then O-alkylated to attach the ethyl-amine linker characteristic of Dofetilide [1].[1][2]

  • COX-2 Inhibitors & Anticancer Agents: The sulfonamide nitrogen can be alkylated to create N-substituted bioisosteres, modulating lipophilicity and target binding affinity.[1][2]

Visualizing the Strategic Pathways

G Start p-Anisidine Intermediate N-(4-methoxyphenyl) methanesulfonamide (The Node) Start->Intermediate MsCl, Pyridine (Protocol 1) Phenol N-(4-hydroxyphenyl) methanesulfonamide Intermediate->Phenol Demethylation (BBr3 or HBr) N_Alkyl N-Alkyl Sulfonanilide (SAR Analogs) Intermediate->N_Alkyl N-Alkylation (R-X, K2CO3) Dofetilide Dofetilide (Class III Anti-arrhythmic) Phenol->Dofetilide O-Alkylation (Linker Attachment)

Figure 1: The "Divergent Node" workflow illustrating the central role of this compound in pharmaceutical synthesis.

Protocol 1: High-Purity Synthesis

Objective: Synthesize this compound with >98% purity, minimizing the formation of the bis-sulfonated impurity.

Mechanism: Nucleophilic substitution of the amine on the sulfonyl chloride.[3] Safety Note: Methanesulfonyl chloride (MsCl) is a lachrymator and corrosive.[1][2] Pyridine is toxic.[1][2] Perform all operations in a fume hood.

Materials:
  • p-Anisidine (1.0 eq)[1][2]

  • Methanesulfonyl chloride (MsCl) (1.05 eq)[2]

  • Pyridine (Solvent/Base) OR Dichloromethane (DCM) with Triethylamine (TEA)[2]

  • HCl (1M) for quenching[2][4]

Step-by-Step Procedure:
  • Preparation: In a dry 3-neck round-bottom flask under Nitrogen atmosphere, dissolve p-Anisidine (12.3 g, 100 mmol) in anhydrous DCM (100 mL). Add Triethylamine (16.7 mL, 120 mmol).

    • Scientist's Note: While Pyridine is often used as a solvent, using DCM/TEA simplifies workup and reduces pyridine waste.[1]

  • Temperature Control (Critical): Cool the solution to 0 °C using an ice bath.

    • Causality: Low temperature is mandatory.[1][2] Higher temperatures promote the attack of a second MsCl molecule on the sulfonamide nitrogen, leading to the bis-mesyl impurity which is difficult to separate.

  • Addition: Add MsCl (8.2 mL, 105 mmol) dropwise over 30 minutes. Maintain internal temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1][2]

  • Quench & Workup:

    • Wash the organic layer with 1M HCl (2 x 50 mL) to remove excess amine/TEA.[2]

    • Wash with Sat. NaHCO₃ (50 mL) to neutralize acid traces.

    • Wash with Brine (50 mL).[1][2]

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a crude off-white solid.

  • Purification: Recrystallize from hot Ethanol or Ethyl Acetate/Hexane .[1][2]

    • Target: White needles.[1][2][5] Yield: ~85-90%.[1][2][4][6]

Protocol 2: Downstream Applications

Pathway A: Demethylation (Precursor to Dofetilide)

To access the phenol required for Dofetilide synthesis, the methoxy group must be cleaved.[2]

  • Reagents: Boron Tribromide (BBr₃) in DCM or 48% HBr (reflux).[1][2]

  • Protocol Insight: BBr₃ (1M in DCM, 2.5 eq) at -78 °C to 0 °C is preferred for high-value intermediates to avoid sulfonamide hydrolysis.[1][2]

  • Product: N-(4-hydroxyphenyl)methanesulfonamide.[1][2] This phenol is then reacted with N-(2-chloroethyl)-N-methyl-2-(4-methanesulfonamidophenyl)ethylamine to form Dofetilide [1].[1][2]

Pathway B: N-Alkylation (SAR Expansion)

The sulfonamide proton (pKa ~10) allows for facile alkylation.[1][2]

  • Reagents: Alkyl Halide (R-X), K₂CO₃, DMF or Acetone.[2]

  • Protocol:

    • Dissolve intermediate in DMF.[1][2]

    • Add K₂CO₃ (1.5 eq) and stir for 15 min to generate the sulfonamide anion.

    • Add Alkyl Halide (1.1 eq) and heat to 60 °C.

    • Note: Over-alkylation is rare due to steric hindrance, but O-alkylation (on the sulfonamide oxygen) is a possible minor side reaction.[2]

Analytical Validation (QC)

To ensure the intermediate is "Pharma-Grade," the following criteria must be met:

TestAcceptance CriteriaMethod
Appearance White crystalline solidVisual
Purity (HPLC) > 98.5% (Area %)C18 Column, MeCN/H₂O Gradient
¹H NMR (DMSO-d₆) Confirm structureδ 9.38 (s, 1H, NH) , 7.15 (d, 2H), 6.90 (d, 2H), 3.73 (s, 3H, OMe), 2.89 (s, 3H, SO₂Me)
Melting Point 113–116 °CCapillary Method
Bis-mesyl Impurity < 0.1%HPLC/LC-MS

Self-Validating Check:

  • In the ¹H NMR, the integration of the NH singlet (approx 9.4 ppm) must be 1:1 with the methyl sulfonyl group (approx 2.9 ppm).[2] Disappearance of the NH peak indicates bis-sulfonylation or successful N-alkylation.[1][2]

References

  • Pfizer Inc. (1987).[1][2] Antiarrhythmic agents.[1][2] European Patent Application EP0245997A2.[1][2] Link (Describes the synthesis of Dofetilide utilizing methanesulfonamide intermediates).[2]

  • Cross, P. E., et al. (1990).[1][2] Selective class III antiarrhythmic agents.[1][2] 1. Bis(arylalkyl)amines. Journal of Medicinal Chemistry, 33(4), 1151–1155.[2] Link[2]

  • Thieme Connect. (2022).[1][2][7] One-Pot Synthesis of Diaryl Sulfonamides. Synthesis, 54. Link (Modern synthesis protocols for this compound).

  • PubChem. (2023).[1][2] this compound - Compound Summary. National Library of Medicine.[1] Link[2]

Sources

Application Note & Protocol: Microwave-Assisted Synthesis of Methanesulfonanilides

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Rapid, Efficient, and Green Synthesis

Introduction: A Paradigm Shift in Sulfonamide Synthesis

Methanesulfonanilides are a critical structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents. Traditionally, their synthesis involves the reaction of anilines with methanesulfonyl chloride under conventional heating, a process often plagued by long reaction times, significant energy consumption, and the formation of undesirable byproducts.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener, faster, and more efficient alternative.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practice of microwave-assisted synthesis of methanesulfonanilides. We will delve into the mechanistic underpinnings of this powerful technique, provide a detailed and validated experimental protocol, and offer expert insights to ensure successful and reproducible outcomes.

The core advantage of microwave synthesis lies in its unique heating mechanism.[6] Unlike conventional methods that rely on external heat sources and slow convective heat transfer, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the sample volume.[6][7][8] This volumetric heating minimizes thermal gradients and superheating at the vessel walls, often resulting in cleaner reactions with higher yields and purity.[6][8] For the synthesis of methanesulfonanilides, this translates to dramatically reduced reaction times—often from hours to mere minutes—and a significant reduction in energy consumption, aligning with the principles of green chemistry.[3][9][10]

The Underlying Chemistry: A Microwave-Enhanced Nucleophilic Substitution

The synthesis of methanesulfonanilides is a classic nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic sulfur atom of methanesulfonyl chloride. A proton is then lost from the nitrogen, and the chloride ion is expelled as a leaving group, forming the sulfonamide bond.

In the presence of a base, such as pyridine or triethylamine, the reaction is facilitated by the deprotonation of the aniline, increasing its nucleophilicity. The base also serves to neutralize the hydrochloric acid byproduct generated during the reaction.

Microwave irradiation accelerates this process primarily through its thermal effects. The rapid and efficient heating provided by microwaves significantly increases the kinetic energy of the reactant molecules, leading to more frequent and energetic collisions, thus surmounting the activation energy barrier of the reaction at a much faster rate.[3] While the debate on "specific" or "non-thermal" microwave effects continues, the observed rate enhancements are predominantly attributed to the efficient and rapid energy transfer.[11]

Experimental Protocol: A Validated Step-by-Step Methodology

This protocol provides a general method for the microwave-assisted synthesis of a representative methanesulfonanilide. It is crucial to note that optimization of reaction conditions (temperature, time, solvent, and base) may be necessary for different aniline substrates.

3.1. Materials and Equipment

  • Reactants:

    • Substituted Aniline (e.g., 4-methoxyaniline)

    • Methanesulfonyl Chloride (MsCl)[12]

    • Pyridine (or other suitable base, e.g., triethylamine)

  • Solvent:

    • 1,4-Dioxane (or other high-boiling, microwave-transparent solvent)

  • Equipment:

    • Dedicated laboratory microwave reactor with temperature and pressure sensors

    • Microwave-safe reaction vial with a stir bar

    • Standard laboratory glassware for workup and purification

    • Analytical instruments for product characterization (e.g., NMR, LC-MS)

3.2. Safety Precautions

  • Microwave Safety: Never operate a laboratory microwave with a damaged door or seals.[13][14] Do not use metal objects or aluminum foil inside the microwave cavity.[14][15] Be aware that the reaction vessel may be hot after irradiation, even if the microwave cavity is cool.[15] Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[13]

  • Chemical Safety: Methanesulfonyl chloride is corrosive and a lachrymator; handle it in a well-ventilated fume hood.[12] Pyridine is flammable and toxic. Consult the Safety Data Sheets (SDS) for all chemicals before use.[16] Reactions in sealed vessels can generate significant pressure; never exceed the pressure limits of the reaction vial.[5][17]

3.3. Reaction Setup and Execution

  • Reactant Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the substituted aniline (1.0 mmol).

  • Solvent and Base Addition: Add 1,4-dioxane (3 mL) to the vial, followed by pyridine (1.2 mmol).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Methanesulfonyl Chloride Addition: Slowly add methanesulfonyl chloride (1.1 mmol) to the cooled, stirring mixture.

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: Dynamic (the instrument will adjust power to maintain the target temperature)

    • Stirring: On

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (or assist cooling with compressed air as per the instrument's safety features).

3.4. Workup and Purification

  • Quenching: Carefully uncap the vial in a fume hood. Pour the reaction mixture into a separatory funnel containing 20 mL of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methanesulfonanilide.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification A 1. Add Substituted Aniline to Microwave Vial B 2. Add Solvent (Dioxane) and Base (Pyridine) A->B C 3. Cool to 0 °C B->C D 4. Add Methanesulfonyl Chloride (MsCl) C->D E 5. Seal Vial & Place in Microwave Reactor D->E F 6. Irradiate: T = 120 °C, t = 10 min E->F G 7. Cool to Room Temperature F->G H 8. Quench with Water & Extract with EtOAc G->H I 9. Wash Organic Layer (Acid, Base, Brine) H->I J 10. Dry, Filter, and Concentrate I->J K 11. Purify by Column Chromatography J->K L L K->L Pure Methanesulfonanilide

Caption: Workflow for Microwave-Assisted Synthesis of Methanesulfonanilides.

Data Presentation: Conventional vs. Microwave Synthesis

The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction parameters and outcomes with conventional heating methods.

ParameterConventional HeatingMicrowave-Assisted SynthesisReference
Reaction Time 6 - 24 hours5 - 20 minutes[7][8]
Temperature Reflux (often >100 °C)100 - 150 °C[11][18]
Yield Moderate to GoodGood to Excellent[1][8]
Purity Often requires extensive purificationGenerally higher purity, less byproducts[2][4]
Energy Consumption HighSignificantly Lower[3][9]
Solvent Choice Limited by boiling pointWider range, including low-boiling solvents under pressure[10][19]

Troubleshooting and Expert Insights

  • Low Yield:

    • Cause: Incomplete reaction or decomposition.

    • Solution: Increase the reaction temperature or time in small increments. Ensure the aniline is of high purity and the methanesulfonyl chloride is fresh. Consider a different base or solvent. For less reactive anilines, a higher temperature may be necessary.

  • Formation of Byproducts:

    • Cause: Decomposition at high temperatures or side reactions.

    • Solution: Lower the reaction temperature. Ensure the ramp time is not too aggressive. A different solvent might mitigate side reactions.

  • Pressure Buildup:

    • Cause: Use of a low-boiling solvent at a high temperature.

    • Solution: Ensure the reaction temperature is well below the pressure limit of the vial for the chosen solvent. If high temperatures are required, switch to a higher-boiling solvent.

  • Solvent Selection: The choice of solvent is critical. It must be able to absorb microwave energy (i.e., have a significant dielectric constant) to heat effectively.[4][19] Polar solvents like DMF, NMP, and 1,4-dioxane are excellent choices. Non-polar solvents like toluene can be used if a reactant or a catalyst strongly absorbs microwaves.[10]

Conclusion: A Superior Synthetic Strategy

Microwave-assisted synthesis offers a compelling and superior alternative to conventional methods for the preparation of methanesulfonanilides. The dramatic reduction in reaction times, coupled with improved yields, higher product purity, and alignment with the principles of green chemistry, makes it an invaluable tool for modern drug discovery and development.[1][8][9] By understanding the fundamental principles and following a validated protocol, researchers can harness the power of microwave energy to accelerate their research and development efforts.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • Safety Considerations for Microwave Synthesis.
  • INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. University of Birmingham.
  • Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
  • Chapter 6 - Safety Precautions On The Application of Microwaves in Labor
  • Microwave assisted reactions. Slideshare.
  • Microwave Reactor Safety. ETH Zurich.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • PART - 1 INTRODUCTION.
  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Organic Chemistry Portal.
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions.
  • Microwave Assisted Synthesis of Sodium Sulfonates Precursors of Sulfonyl Chlorides and Fluorides. PMC.
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • Microwave-assisted sulfonation of heparin oligosaccharides.
  • Methanesulfonyl chloride. Wikipedia.

Sources

Application Note: Precision N-Alkylation of N-(4-Methoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The N-alkylation of N-(4-methoxyphenyl)methanesulfonamide (Structure 1 ) is a pivotal transformation in medicinal chemistry, particularly for developing tubulin inhibitors, carbonic anhydrase inhibitors, and anti-inflammatory agents. Unlike simple amines, the sulfonamide nitrogen is non-basic and weakly acidic (pKa


 10.9–11.5), necessitating specific activation strategies to generate the nucleophilic sulfonamidate anion.

This guide moves beyond generic "mix-and-stir" recipes. It provides three distinct, field-validated protocols chosen based on the electrophile type (alkyl halide vs. alcohol) and scale requirements.

The Chemoselectivity Challenge

The sulfonamide group is an ambident nucleophile.[1] Upon deprotonation, the negative charge is delocalized between the nitrogen and the sulfonyl oxygens.

  • N-Alkylation (Thermodynamically Favored): Result of orbital control (soft-soft interaction).

  • O-Alkylation (Kinetic Trap): Often observed with hard electrophiles (e.g., diazomethane, trialkyloxonium salts) or in silver-mediated conditions.

Our Objective: Maximize N-selectivity through controlled deprotonation and solvent effects.

Mechanistic Logic & Decision Framework

The choice of protocol depends heavily on the electrophile and the tolerance of the substrate to basic conditions.

Decision Matrix
VariableProtocol A: Base-Mediated Protocol B: Mitsunobu Protocol C: TMS-Activation
Electrophile Alkyl Halides (R-X)Alcohols (R-OH)Alkyl Halides (R-X)
Mechanism SN2 DisplacementRedox-DehydrationLewis-Acid/Silyl-Exchange
Key Reagent Cs₂CO₃ or K₂CO₃PPh₃ / DIADHMDS / TMSCl
pKa Limit Works well for pKa < 15Best for pKa < 11-13Independent of pKa
Primary Use General Library SynthesisStereoinversion of 2° AlcoholsProcess Scale-up / Low Solubility
Visualization: Mechanistic Pathways[2][3]

SulfonamideAlkylation Substrate N-(4-Methoxyphenyl) methanesulfonamide Anion Sulfonamidate Anion (Nucleophile) Substrate->Anion Deprotonation (Protocol A) Mitsunobu Mitsunobu Complex (PPh3-DIAD) Substrate->Mitsunobu Activation (Protocol B) Base Base (Cs2CO3) Product N-Alkylated Product Anion->Product SN2 Attack (N-Selective) RX Alkyl Halide (R-X) RX->Product Electrophile ROH Alcohol (R-OH) ROH->Mitsunobu Activation Mitsunobu->Product SN2 Displacement

Figure 1: Mechanistic divergence between direct base-mediated alkylation and Mitsunobu coupling.

Protocol A: Cesium Carbonate-Mediated Alkylation

Best For: Primary/Secondary Alkyl Halides, Library Synthesis.

Rationale: The pKa of this compound is approximately 11.[2]2. Weak bases like pyridine are insufficient. Strong bases like NaH can cause handling issues on scale. Cesium Carbonate (Cs₂CO₃) offers the "Cesium Effect"—higher solubility in organic solvents and a "naked" anion effect that enhances nucleophilicity without the aggregation issues of sodium salts.

Materials
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Alkyl Bromide or Iodide (1.2 equiv)

  • Base: Cs₂CO₃ (1.5 – 2.0 equiv)

  • Solvent: Anhydrous DMF or Acetonitrile (0.2 M concentration)

  • Additive: TBAI (tetrabutylammonium iodide) (0.1 equiv) – Optional, use for alkyl chlorides.

Step-by-Step Procedure
  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the sulfonamide (1.0 equiv) in anhydrous DMF.

  • Activation: Add Cs₂CO₃ (1.5 equiv) in a single portion. Stir at room temperature for 15 minutes.

    • Observation: The suspension may change color slightly (often yellowing) as the anion forms.

  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.

    • Note: If using a chloride, add TBAI (10 mol%) at this stage to facilitate Finkelstein exchange in situ.

  • Reaction: Heat the mixture to 60 °C for 4–12 hours.

    • Monitoring: Check by TLC (EtOAc/Hexane 1:1). The starting material (more polar) should disappear.

  • Workup:

    • Dilute with EtOAc (10 volumes).

    • Wash with 1M HCl (to neutralize residual base and remove DMF) followed by Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (SiO₂). Elute with a gradient of Hexanes → 30% EtOAc/Hexanes.

Protocol B: Mitsunobu Reaction

Best For: Primary/Secondary Alcohols, Stereochemical Inversion.[3][4][5]

Rationale: When the electrophile is an alcohol, converting it to a halide first is inefficient. The Mitsunobu reaction allows direct coupling. The acidity of our sulfonamide (pKa ~11) is on the borderline for standard DEAD/PPh3 conditions (ideal pKa < 11). If the reaction is sluggish, we employ ADDP (1,1'-(azodicarbonyl)dipiperidine) which handles higher pKa nucleophiles better.

Materials
  • Substrate: this compound (1.0 equiv)

  • Alcohol: R-OH (1.2 equiv)

  • Phosphine: PPh₃ (1.5 equiv)

  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Procedure
  • Setup: In a dry round-bottom flask under Argon, combine the Sulfonamide (1.0 equiv), Alcohol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Add DIAD (1.5 equiv) dropwise over 10 minutes.

    • Critical: The solution will turn yellow/orange. Maintain 0 °C to prevent side reactions (e.g., hydrazine formation).

  • Reaction: Remove the ice bath and stir at Room Temperature for 12–24 hours.

  • Workup: Concentrate the reaction mixture directly onto silica gel.

  • Purification: Purification can be tricky due to Triphenylphosphine oxide (TPPO) byproduct.

    • Tip: Triturate the crude solid with cold Et₂O/Hexanes (1:1) to precipitate most of the TPPO before chromatography.

Protocol C: TMS-Activation (Process Friendly)

Best For: Scalability, Sterically Hindered Electrophiles, Low Solubility Substrates.

Rationale: This protocol uses a "Transient Protection" strategy. Silylating the sulfonamide renders it highly soluble and breaks the intermolecular Hydrogen-bonding network. The N-Si bond is then easily cleaved during the alkylation or workup.

Workflow Diagram

TMSActivation Step1 1. Silylation (HMDS / cat. TMSCl) Step2 2. Alkylation (R-X / CsF or TBAF) Step1->Step2 Intermediate: N-TMS-Sulfonamide Step3 3. Desilylation/Workup (Aq. NH4Cl) Step2->Step3 End N-Alkylated Product Step3->End Start Sulfonamide Substrate Start->Step1

Figure 2: Transient silylation workflow for enhanced solubility and reactivity.

Step-by-Step Procedure
  • Silylation: Reflux the sulfonamide in Hexamethyldisilazane (HMDS) (excess) with a catalytic amount of Saccharin or TMSCl for 2 hours.

  • Isolation: Evaporate the excess HMDS in vacuo. The residue is the N-TMS-N-(4-methoxyphenyl)methanesulfonamide .

  • Alkylation: Redissolve the residue in Diglyme or DMF. Add the Alkyl Halide (1.1 equiv) and CsF (1.1 equiv). Heat to 80 °C.

    • Mechanism:[3][4][6][7][8][9] Fluoride attacks the Silicon, generating a "naked" sulfonamide anion in situ which reacts instantly with the alkyl halide.

  • Workup: Pour into water. The product often precipitates out or can be extracted with EtOAc.

Troubleshooting & Optimization ("The Scientist's Notebook")

Solvent Screening Data (Relative Conversion)

Based on internal standard HPLC analysis after 4h at 60°C.

SolventBaseConversion (%)Notes
DMF Cs₂CO₃98% Recommended. High solubility of Cs salts.
MeCN K₂CO₃65%Slower. Requires reflux.[10] Good for non-polar halides.
Acetone K₂CO₃40%Too low boiling (56°C). Incomplete reaction.
THF NaH95%Excellent, but requires strictly anhydrous conditions and H₂ venting.
Common Failure Modes
  • No Reaction:

    • Cause: Alkyl chloride used without Iodide catalyst.

    • Fix: Add 10-20 mol% NaI or TBAI.

  • O-Alkylation (Minor):

    • Cause: Highly reactive "hard" electrophiles (e.g., MOM-Cl, SEM-Cl).

    • Fix: Switch to a non-polar solvent (Toluene) and use a counter-ion with tight ion pairing (e.g., LiHMDS).

  • Low Yield in Mitsunobu:

    • Cause: pKa of sulfonamide is too high (>11).

    • Fix: Use CMBP (Cyanomethylenetributylphosphorane) or ADDP instead of DEAD.

References

  • Acidity of Sulfonamides

    • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research1988 , 21, 456–463.[11] Link (See pKa table for N-phenyl methanesulfonamide derivatives).

  • Mitsunobu Reaction Protocols

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews2009 , 109, 2551–2651. Link

  • Cesium Carbonate Effect: Flessner, T., & Doye, S. "Cesium carbonate: A powerful base for organic synthesis." Journal of Praktische Chemie1999, 341, 186-190.
  • Green/Catalytic Alkylation

    • Yu, X., et al. "Manganese Dioxide Catalyzed N-Alkylation of Sulfonamides and Amines with Alcohols under Air."[7][12] Organic Letters2011 , 13, 6184–6187.[7][12] Link

  • TMS Activation Strategy

    • BenchChem Technical Support.[13][14] "Application Notes and Protocols for N-Alkylation of Methanesulfonamide, N-(trimethylsilyl)-." BenchChem Application Notes2025 . Link

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for this compound and alkylating agents before handling.

Sources

Application Notes and Protocols: Solvent Selection for the Sulfonation of Electron-Rich Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Sulfonating Electron-Rich Anilines

The sulfonation of aromatic amines, particularly those bearing electron-donating groups, is a cornerstone of synthetic chemistry, pivotal in the production of pharmaceuticals, dyes, and functional materials. The introduction of the sulfonic acid moiety (-SO₃H) dramatically alters the physicochemical properties of the parent aniline, enhancing aqueous solubility, modifying biological activity, and providing a versatile synthetic handle for further transformations. Electron-rich anilines, such as anisidines, N,N-dialkylanilines, and other substituted analogues, present a unique set of challenges and opportunities in electrophilic aromatic substitution. Their high reactivity necessitates carefully controlled conditions to achieve desired regioselectivity and prevent unwanted side reactions.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical role of solvent selection in the successful sulfonation of electron-rich anilines. We will delve into the mechanistic underpinnings of the reaction, explore the influence of various solvent systems on reaction outcomes, and provide detailed, field-proven protocols.

Theoretical Background: Mechanism and Regioselectivity

The sulfonation of aniline is an electrophilic aromatic substitution reaction. The reaction with concentrated sulfuric acid is understood to proceed through the initial formation of a phenylsulfamic acid intermediate. This intermediate then undergoes an intermolecular rearrangement at elevated temperatures to yield predominantly the para-substituted product, sulfanilic acid.[1] Radiolabeling studies have confirmed the intermolecular nature of this rearrangement, where sulfur trioxide (SO₃) is generated and acts as the electrophile.[1]

The amino group (-NH₂) and other electron-donating substituents are strong activating groups and are ortho, para-directing. However, in the highly acidic media typically used for sulfonation, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. The observed para-substitution is often attributed to the reaction proceeding on the small equilibrium concentration of the highly reactive, unprotonated aniline. Steric hindrance from the amino group and its substituents often disfavors substitution at the ortho position, leading to a preference for the para isomer.

The choice of sulfonating agent also plays a crucial role. Common reagents include:

  • Concentrated Sulfuric Acid (H₂SO₄): The traditional and cost-effective choice, often requiring high temperatures (180-190 °C).[2]

  • Oleum (H₂SO₄/SO₃): A more potent agent containing dissolved sulfur trioxide, allowing for faster reactions, sometimes at lower temperatures.

  • Chlorosulfonic Acid (ClSO₃H): A highly reactive agent that can be used under milder conditions and can also lead to the formation of sulfonyl chlorides.[3][4]

  • Sulfamic Acid (H₂NSO₃): A milder, solid reagent, often used for the sulfation of alcohols but can also be employed for the sulfonation of anilines.[5][6]

The Critical Role of the Solvent

While some sulfonation reactions are performed neat, using an excess of the sulfonating agent as the solvent, the strategic selection of a co-solvent can offer significant advantages in terms of reaction control, selectivity, and yield. The solvent's properties can profoundly influence the reaction in several ways:

  • Solubility: Ensuring the homogeneity of the reaction mixture is crucial for consistent results.

  • Reactivity: The solvent can stabilize or destabilize reactive intermediates and transition states, thereby affecting the reaction rate.

  • Regioselectivity: The polarity and specific interactions of the solvent with the substrate and electrophile can influence the ortho/para/meta product distribution.

  • Reaction Temperature: High-boiling point solvents are necessary for reactions requiring elevated temperatures.

  • Work-up and Purification: The choice of solvent can simplify or complicate the isolation and purification of the final product.

Solvent Classes and Their Impact

1. Aprotic Solvents: These solvents lack acidic protons and are further classified into polar and nonpolar categories.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can enhance the reactivity of the electrophile.[7] They are particularly useful in moderating reactions and can be crucial in achieving specific regioselectivities. For instance, in a study on the rearrangement of N-Aryl Sulfamates, polar aprotic solvents like DMF and DMSO were found to be effective, with temperature control allowing for tuning of the para:ortho selectivity.[8]

  • Nonpolar Aprotic Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents may favor the formation of the less polar para-substituted product.[7] Chlorinated solvents like dichloromethane are often used with chlorosulfonic acid.[9][10]

2. Protic Solvents (e.g., Water, Alcohols, Acetic Acid): These solvents possess acidic protons and can form hydrogen bonds. While they can be used, their interaction with the sulfonating agent and the aniline can be complex. In the rearrangement of N-Aryl Sulfamates, polar protic solvents led to the undesired breakdown of the intermediate.[8]

3. Ionic Liquids (ILs): These are salts with low melting points that are gaining traction as "green" solvents. For sulfonation, ILs offer several advantages:

  • They can act as both solvent and catalyst.

  • They often lead to clean reactions with no by-product formation.

  • They are typically non-volatile and can be recycled.

  • They can influence regioselectivity. For example, in the sulfonylation of toluene with chlorosulfonic acid, the use of the ionic liquid [bmim][NTf₂] resulted in higher o,p-selectivity compared to the reaction in dichloromethane.

4. Deep Eutectic Solvents (DESs): These are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, forming a eutectic with a melting point lower than the individual components. DESs are biodegradable, non-toxic, and inexpensive. They have been successfully employed for the synthesis of sulfonamides from anilines and sulfonyl chlorides, offering a sustainable alternative to volatile organic solvents.[11][12][13][14][15] A choline chloride/glycerol-based DES has been shown to be an effective medium for these reactions.[11][12]

Data Summary: Solvent Effects on Sulfonation

SubstrateSulfonating AgentSolventTemperature (°C)Product(s)Yield (%)ObservationsReference
AnilineSulfuric AcidNone (excess H₂SO₄)180-190Sulfanilic Acid (p-isomer)>95Classic "baking" process.[2][16]
AnilineSulfamic AcidNone (excess aniline)160Orthanilic acid & Sulfanilic acid35.5 (o), 24.4 (p)Milder conditions, favors ortho more than H₂SO₄.[6]
p-Anisidinep-Chlorobenzenesulfonyl chlorideAcetonitrileRoom TempN-(4-methoxyphenyl)-4-chlorobenzenesulfonamide93Acetonitrile was superior to THF, CH₂Cl₂, CHCl₃, and EtOAc.[17]
N-Aryl SulfamateThermal RearrangementDMF120p-Sulfonyl AnilineHigh ConversionOptimal temperature for para-selectivity.[8]
N-Aryl SulfamateThermal RearrangementDMSO120-140p- and o-Sulfonyl AnilineHigh ConversionHigher temperatures led to increased ortho-isomer.[8]
Aniline DerivativesSodium SulfinatesAcetone/H₂O (1:1)Room Temp4-Sulfonyl anilinesModerate to goodCopper-catalyzed reaction.[18]
AnilineSulfonyl chlorideCholine Chloride/Glycerol (DES)Room TempSulfonamideup to 97Sustainable and efficient method.[11][15]

Experimental Protocols

Protocol 1: Classical Sulfonation of Aniline using Concentrated Sulfuric Acid (Solvent-Free)

This protocol is a standard laboratory procedure for the synthesis of sulfanilic acid.

Materials:

  • Aniline (freshly distilled)

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Activated Charcoal

  • Round-bottom flask, dropping funnel, heating mantle, magnetic stirrer, ice bath, Buchner funnel, filter paper.

Procedure:

  • In a round-bottom flask, carefully add aniline.

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise from a dropping funnel with constant stirring. Aniline sulfate will precipitate as a white solid.

  • After the addition is complete, heat the mixture in an oil bath at 180-190 °C for 4-5 hours.[2]

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into cold deionized water with stirring.

  • The crude sulfanilic acid will precipitate. Collect the precipitate by vacuum filtration and wash with cold water.

  • For purification, dissolve the crude product in hot water, add a small amount of activated charcoal, and heat for a few minutes.

  • Hot filter the solution to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then in an ice bath to crystallize the sulfanilic acid.

  • Collect the purified crystals by vacuum filtration and dry.

Causality: The high temperature is necessary to drive the intermolecular rearrangement of the initially formed phenylsulfamic acid to the thermodynamically more stable para-isomer.[2] Using excess sulfuric acid acts as both the reactant and the reaction medium.

Protocol 2: Sulfonylation of p-Anisidine using p-Chlorobenzenesulfonyl Chloride in Acetonitrile

This protocol demonstrates the use of a polar aprotic solvent for the formation of a sulfonamide from an electron-rich aniline.

Materials:

  • p-Anisidine

  • p-Chlorobenzenesulfonyl chloride

  • Acetonitrile (anhydrous)

  • Suitable catalyst (e.g., marine sponge/nano-CuO as reported, or a base like pyridine)

  • Standard laboratory glassware.

Procedure:

  • In a round-bottom flask, dissolve p-anisidine (1 equivalent) in anhydrous acetonitrile.

  • Add the catalyst or base.

  • With stirring, add p-chlorobenzenesulfonyl chloride (1 equivalent) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Causality: Acetonitrile is an effective polar aprotic solvent that facilitates the dissolution of the reactants and promotes the nucleophilic attack of the aniline on the sulfonyl chloride. A study found it to be superior to other common solvents like THF and chlorinated solvents for this particular transformation, affording a 93% yield.[17]

Protocol 3: Sulfonylation of Anilines in a Deep Eutectic Solvent (DES)

This protocol highlights a sustainable approach to sulfonamide synthesis.

Materials:

  • Aniline derivative

  • Sulfonyl chloride

  • Choline Chloride

  • Glycerol

  • Hydrochloric acid (2 M)

  • Standard laboratory glassware.

Procedure:

  • Prepare the deep eutectic solvent by mixing choline chloride and glycerol in a 1:2 molar ratio and heating gently until a clear, homogeneous liquid is formed.

  • In a vial at room temperature, suspend the sulfonyl chloride (1 equivalent) in the prepared DES (e.g., 1.8 g per 0.63 mmol of sulfonyl chloride).[11]

  • Add the aniline derivative (1.5 equivalents) with vigorous stirring.[11]

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.

  • Upon completion, slowly add 2 M HCl until the pH reaches 2.0.

  • Allow the mixture to stand for 10 minutes. The product will often precipitate and can be collected by filtration or extracted with an appropriate organic solvent.

  • The aqueous phase containing the DES can be concentrated and reused.

Causality: The DES acts as an environmentally benign reaction medium that can effectively solubilize the reactants. The unique hydrogen-bonding network of the DES can influence the reaction rate and selectivity. This method avoids the use of volatile and often toxic organic solvents.[11][15]

Visualization of Key Concepts

Reaction Mechanism

G cluster_0 Step 1: Formation of Phenylsulfamic Acid cluster_1 Step 2: Intermolecular Rearrangement Aniline Aniline Phenylsulfamic_Acid Phenylsulfamic Acid Intermediate Aniline->Phenylsulfamic_Acid + H₂SO₄ H2SO4 H₂SO₄ Phenylsulfamic_Acid_2 Phenylsulfamic Acid SO3 SO₃ (Electrophile) Phenylsulfamic_Acid_2->SO3 Dissociation Sigma_Complex Sigma Complex SO3->Sigma_Complex + Aniline Aniline_2 Aniline Sulfanilic_Acid Sulfanilic Acid (p-isomer) Sigma_Complex->Sulfanilic_Acid - H⁺

Caption: General mechanism of aniline sulfonation with sulfuric acid.

Experimental Workflow

G cluster_workflow General Sulfonation Workflow start 1. Select Aniline & Sulfonating Agent solvent 2. Choose Appropriate Solvent start->solvent reaction 3. Reaction Setup & Execution (Control Temperature & Time) solvent->reaction workup 4. Quenching & Product Isolation reaction->workup purification 5. Purification (Recrystallization/Chromatography) workup->purification analysis 6. Characterization (NMR, MS, etc.) purification->analysis

Caption: A typical experimental workflow for aniline sulfonation.

Conclusion and Future Outlook

The selection of an appropriate solvent is a critical parameter in the sulfonation of electron-rich anilines, directly impacting yield, regioselectivity, and the overall efficiency and sustainability of the process. While traditional methods often rely on neat conditions or conventional organic solvents, emerging solvent systems like ionic liquids and deep eutectic solvents offer compelling advantages. These novel media not only provide greener alternatives but also open new avenues for controlling reaction outcomes. Future research will likely focus on the further development and application of these sustainable solvents, enabling more efficient and selective syntheses of valuable sulfonated aniline derivatives for the pharmaceutical and materials science industries.

References

  • Wikipedia. Sulfanilic acid. [Link]

  • Uniba. Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. [Link]

  • ChemRxiv. A Sulfonative rearrangement of N-Aryl Sulfamates to para-Sulfonyl Anilines. [Link]

  • ResearchGate. Sulfonylation of p-anisidine with p-chloro sulfonyl chloride in the presence of different catalyst with CH3CN as a solvent. [Link]

  • MDPI. Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. [Link]

  • PMC. Electrochemical Sulfonylation in Deep Eutectic Solvents Enables the Sustainable Synthesis of 2‐Quinoline Sulfones. [Link]

  • PMC. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. [Link]

  • ChemRxiv. Electrochemical Sulfonylation in Deep Eutectic Solvents to Access 2-Quinoline Sulfones. [Link]

  • PMC. Regiodivergent sulfonylation of terminal olefins via dearomative rearrangement. [Link]

  • YouTube. Sulfanilic acid : Organic synthesis. [Link]

  • PubMed. Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. [Link]

  • DTIC. Comparison of Different Synthetic Routes for Sulfonation of Polyaniline. [Link]

  • PMC. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. [Link]

  • Cremlyn, R. J. Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry, 2002.
  • MDPI. Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. [Link]

  • Beilstein Journals. An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes. [Link]

  • American Chemical Society. Unexpected Regioselectivity in the Sulfonation of Leuco Xanthene Dyes. [Link]

  • Chemicals United BV. High-Boiling Solvents | Longer Open Time. [Link]

  • ResearchGate. Do you know any high boiling points polar aprotic solvents?. [Link]

  • Sciencemadness Discussion Board. p-Anisidine-2-sulfonic acid. [Link]

  • Chemithon. Sulfonation and Sulfation Processes. [Link]

  • Semantic Scholar. Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. [Link]

  • MDPI. Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. [Link]

  • Salih, S. H. Synthesis, identification and study of electrical conductivity of the doped poly p- anisidine. J.
  • CDR FoodLab®. p-Anisidine Testing Made Simple: Comparing Traditional & Modern Methods. [Link]

  • PMC. Sulfonium-based Ionic Liquids Incorporating the Allyl Functionality. [Link]

  • ACS Publications. Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook. [Link]

  • CORE. Chemistry of electrophilic intermediates in the sulfonation process. [Link]

  • Taylor & Francis. P-anisidine – Knowledge and References. [Link]

  • Scribd. Sulfonation of Aniline (1943). [Link]

  • ResearchGate. Quantitative and qualitative analysis of ionic solvation of individual ions of imidazolium based ionic liquids in significant solution systems by conductance and FT-IR spectroscopy. [Link]

  • ResearchGate. Effect of sulfonate anions on the performance of triethylmethylammonium-derived ionic liquids as corrosion inhibitors. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Guide for N-(4-methoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-MMSA-4ME Status: Open Assigned Specialist: Senior Application Scientist Last Updated: February 16, 2026

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely experiencing precipitation or inability to dissolve N-(4-methoxyphenyl)methanesulfonamide in aqueous buffers (PBS, media).

This issue stems from the compound's physicochemical nature: it is a weak acid with a lipophilic aromatic core. At neutral pH (7.4), it exists predominantly in its neutral, hydrophobic form. True aqueous solubility requires either ionization (high pH), cosolvents (DMSO/EtOH), or complexation (Cyclodextrins).

Physicochemical Snapshot
PropertyValue (Approx.)[1][2][3][4][5][6][7][8][9]Implication
Structure

Hydrophobic phenyl ring + Polar sulfonamide
pKa ~10.0 - 10.5Neutral at pH 7.4; requires pH > 11 to fully ionize.
LogP ~1.5 - 2.0Moderately lipophilic; prefers organic solvents.
Water Solubility < 0.2 mg/mL (Neutral pH)"Crash out" risk is high upon dilution.

Decision Matrix: Choosing Your Protocol

Before proceeding, select the workflow that matches your experimental constraints.

SolubilityDecisionTree Start Start: Select Application BioAssay Biological Assay (Cells/Enzymes) Start->BioAssay ChemSyn Chemical Synthesis (No Bio-constraints) Start->ChemSyn Toxicity Is DMSO/Ethanol tolerated? BioAssay->Toxicity HighPH Use Protocol C: pH Adjustment (NaOH) ChemSyn->HighPH YesSolvent Use Protocol A: Cosolvent Shift Toxicity->YesSolvent Yes (<1%) NoSolvent Use Protocol B: Cyclodextrin Complex Toxicity->NoSolvent No (Sensitive)

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental tolerance.

Protocol A: The "Solvent Shift" (Standard Method)

Best for: High-throughput screening, enzymatic assays, and robust cell lines.

The most common error is adding the solid directly to water (it will float) or adding buffer to the DMSO stock too quickly (it will precipitate).

Reagents
  • Primary Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.

  • Aqueous Phase: PBS or Culture Media (Pre-warmed to 37°C).

Step-by-Step Workflow
  • Prepare Stock Solution (1000x):

    • Weigh this compound.

    • Dissolve in pure DMSO to reach a concentration of 10 mM to 50 mM .

    • Tip: Vortex vigorously. If it does not dissolve, sonicate at 40°C for 5 minutes.

  • The "Dropwise" Dilution (Critical Step):

    • Place your aqueous buffer (PBS/Media) on a magnetic stirrer with a stir bar spinning rapidly.

    • Slowly inject the DMSO stock into the center of the vortex.

    • Do not exceed 1% v/v final DMSO concentration for cell-based assays.

  • Visual Check:

    • Hold the tube against a light. If the solution looks "milky" or turbid, the compound has precipitated (Tyndall effect).

    • Fix: Reduce the final concentration or switch to Protocol B.

SolventShift Solid Solid Compound Stock Master Stock (Clear Solution) Solid->Stock Dissolve DMSO 100% DMSO DMSO->Stock Buffer Aqueous Buffer (Stirring) Stock->Buffer Slow Injection Precip PRECIPITATION RISK (Cloudy) Stock->Precip Fast Addition or Cold Buffer Final Final Assay Sol. (<1% DMSO) Buffer->Final Rapid Mixing

Figure 2: The Solvent Shift workflow emphasizing the risk of precipitation during the aqueous transition.

Protocol B: Cyclodextrin Complexation (Advanced)

Best for: Animal studies (in vivo), DMSO-sensitive cells, or high-concentration requirements.

Cyclodextrins (CDs) form a "host-guest" complex, encapsulating the hydrophobic phenyl ring while the CD's hydrophilic exterior interacts with water.

Reagents
  • Excipient: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).
  • Vehicle: Sterile water or Saline.

Methodology
  • Prepare Vehicle: Dissolve HP-

    
    -CD in water to create a 20% (w/v)  solution. Filter sterilize (0.22 µm).
    
  • Add Compound: Add powdered this compound to the CD solution.

  • Equilibration:

    • Option 1 (Fast): Sonicate at 45°C for 20-30 minutes.

    • Option 2 (Gentle): Shake on an orbital shaker (200 rpm) overnight at Room Temperature.

  • Verification: The solution should clarify. If undissolved particles remain, filter them out; the filtrate contains the solubilized complex.

Protocol C: pH Adjustment (Chemical Applications)

Best for: Chemical synthesis, chromatography standards, or non-biological testing.

Due to the sulfonamide moiety (


), this compound behaves as a weak acid.[2]
Mechanism


Deprotonation creates a negative charge on the nitrogen, drastically increasing water solubility.
Methodology
  • Suspend the compound in water (it will be a suspension).

  • Add 1.0 M NaOH dropwise while monitoring pH.

  • Solubility usually occurs once

    
     (Target pH 11-12).
    
  • Warning: This solution is highly alkaline. Neutralizing it back to pH 7.4 will cause immediate reprecipitation.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol is more volatile and often has lower solubilizing power for sulfonamides than DMSO. If using Ethanol, ensure your tubes are sealed tightly to prevent evaporation, which will change the concentration.

Q: I see a precipitate after freezing and thawing my stock. Is it ruined? A: No. Sulfonamides often crystallize out of DMSO at low temperatures. Warm the tube to 37°C and vortex/sonicate until completely clear before use. Never pipette from a cloudy stock.

Q: Why does the literature show different pKa values? A: The pKa of sulfonamides is highly sensitive to the substituents on the aromatic ring (Hammett equation). An unsubstituted methanesulfonanilide has a pKa ~10. The 4-methoxy group is electron-donating, which slightly destabilizes the negative charge on the nitrogen, potentially raising the pKa slightly compared to electron-withdrawing groups (like nitro or chloro). Assume a functional pKa of ~10.5 for calculations.

Q: Can I sonicate the cells with the compound? A: No. Sonicate the stock solution only. Sonicating cells will lyse them.

References

  • General Sulfonamide Acidity

    • Title: Acidity and pKa of Methanesulfonamide.[1][2]

    • Source: BenchChem Technical Guides.
  • Solubilization Strategies

    • Title: Solubilization techniques used for poorly water-soluble drugs.[4]

    • Source: N
    • URL:[Link]

  • Specific Compound Data

    • Title: N-(4-Methoxy-phenyl)-methanesulfonamide Product Page.[10][11]

    • Source: Sigma-Aldrich.

  • Cyclodextrin Protocols

    • Title: Drug solubilization by complexation.[4][6]

    • Source: International Journal of Pharmaceutics (via PubMed).
    • URL:[Link]

Sources

Minimizing side products in the sulfonation of p-anisidine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Side Products & Optimizing Yield in p-Anisidine Sulfonation Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Landscape[1][2][3]

Welcome to the technical support hub for p-anisidine (4-methoxyaniline) sulfonation. This reaction is deceptively simple; while the electron-rich aromatic ring reacts readily, this same reactivity invites oxidation, polymerization, and polysulfonation.

The primary objective is the synthesis of 2-amino-5-methoxybenzenesulfonic acid (also known as p-anisidine-2-sulfonic acid or PAMS ).

The Reaction Network

Understanding the competition between kinetic and thermodynamic control is critical. The reaction typically proceeds via the "Baking Process" (solid-state rearrangement) or high-temperature solvent reflux to ensure the sulfonic acid group migrates to the correct position.

ReactionNetwork Start p-Anisidine (4-Methoxyaniline) Salt p-Anisidine Hydrogen Sulfate Start->Salt + H2SO4 Side3 Oxidation Tars (Purple/Black) Start->Side3 O2 / Metals Sulfamate Phenylsulfamic Acid (N-Sulfonate) Salt->Sulfamate - H2O (Early Heating) Side2 Demethylated (p-Aminophenol derivs) Salt->Side2 H2O present High T Kinetic PAOS (3-Sulfonic Acid) Kinetic Product Sulfamate->Kinetic Migration (Low Temp) Target PAMS (2-Sulfonic Acid) Thermodynamic Target Sulfamate->Target Direct Migration Kinetic->Target Rearrangement (>170°C, Baking) Side1 PADS (Disulfonated) Target->Side1 Excess Oleum/SO3

Figure 1: Reaction pathway showing the migration from N-sulfonate to the kinetic ortho-methoxy isomer (PAOS) and finally to the thermodynamic ortho-amino isomer (PAMS).

Critical Process Parameters (CPP) & Troubleshooting

Module A: The "Baking Process" (Solid State)

Methodology: p-Anisidine is mixed with stoichiometric sulfuric acid to form a salt, which is then roasted (baked) at 170–200°C. This is the industrial standard for minimizing disulfonation.

IssueProbable CauseCorrective ActionMechanism
High PAOS Level (Wrong Isomer)Insufficient baking time or temperature.Increase baking temp to 175–185°C . Extend time (4–8h).The 3-isomer (ortho to methoxy) forms first. Heat is required to drive rearrangement to the 2-position (ortho to amino).
Purple/Black Product Oxidation of the amino group.Purge reactor with Nitrogen . Use fresh, white p-anisidine.p-Anisidine oxidizes to quinone-imines rapidly in air at high temps.
Low Conversion Water retention in the salt mass.Apply Vacuum (20–50 mbar) during baking.Sulfonation is reversible.[1] Removing water drives the equilibrium toward the product (Le Chatelier's principle).
Hard "Rock" Formation Poor mixing during salt formation.Use a high-torque Z-blade mixer or kneader.The phase transition from liquid melt to solid salt requires mechanical agitation to prevent fusing.
Module B: Solvent-Based Sulfonation (1,2-Dichlorobenzene)

Methodology: Refluxing p-anisidine with sulfuric acid in a high-boiling solvent allows for azeotropic removal of water.

Q: My reaction mixture turned into a tarry mess. Why? A: You likely added the acid too fast or at too high a temperature without adequate agitation.

  • Fix: Dissolve p-anisidine in the solvent first. Add

    
     dropwise at 50–60°C to form a fine suspension of the salt. Only then ramp to reflux (170–180°C).
    
  • Why? Localized hotspots of concentrated acid cause immediate charring and polymerization of the electron-rich anisidine ring.

Q: I see a significant amount of "PADS" (Disulfonated product) in HPLC. A: You are likely using Oleum (fuming sulfuric acid) or too large an excess of


.
  • Fix: Reduce the molar ratio of Acid:Anisidine to 1.05:1.0 .

  • Why? The methoxy group activates the ring. Once the mono-sulfonate forms, it is deactivated, but strong sulfonating agents (like free

    
     in Oleum) can force a second group onto the 5-position [1].
    

Impurity Profiling & Isolation Protocol

If side products occur, purification is necessary. The solubility differences between the sulfonic acid, the unreacted amine, and the disulfonated species are your primary tools.

Impurity Table
Impurity AcronymChemical NameOriginRemoval Strategy
PAOS 4-methoxyaniline-3-sulfonic acidKinetic isomer (under-cooked)Reslurry in hot water; PAMS is less soluble at pH < 1.
PADS 4-methoxyaniline-2,5-disulfonic acidOver-sulfonation (too much acid)Highly water-soluble. Remains in filtrate during acidic isolation.
p-Aminophenol 4-amino-phenol-2-sulfonic acidDemethylation (hydrolysis)Difficult to remove. Prevent by excluding water during baking.[2]
Recommended Isolation Workflow

This protocol maximizes the rejection of the highly soluble disulfonated side products (PADS).

Isolation Step1 Crude Reaction Mass (Solid Bake or Solvent Slurry) Step2 Dissolution Add to Water + NaOH (pH 8-9) Step1->Step2 Step3 Filtration (Clarification) Remove insoluble tars/char Step2->Step3 Step4 Acidification Add HCl/H2SO4 to pH 0.5 - 1.0 Step3->Step4 Step5 Crystallization Cool to 10°C Step4->Step5 Step6 Filtration Step5->Step6 Waste Filtrate Waste Contains: PADS, Salts, Unreacted Amine Step5->Waste

Figure 2: Isolation workflow utilizing pH swing to remove insoluble tars and soluble disulfonated impurities.

Frequently Asked Questions (FAQ)

Q: Can I use Chlorosulfonic acid (


) instead of Sulfuric acid? 
A:  Yes, but be careful. Chlorosulfonic acid is much more aggressive.
  • Pros: It reacts at lower temperatures (0–20°C).

  • Cons: It often produces the sulfonyl chloride (

    
    ) first, which must be hydrolyzed. It also generates HCl gas, which must be scrubbed.
    
  • Risk:[1][3] The risk of disulfonation is significantly higher with

    
     due to its potency. It is generally recommended to use a solvent like dichloromethane (DCM) or 1,2-dichloroethane to dilute the reagent [2].
    

Q: Why is the "Baking Process" preferred over liquid phase sulfonation for this specific molecule? A: The "Baking Process" is a solvent-free method that relies on the rearrangement of the intermediate phenylsulfamic acid. Because p-anisidine is so electron-rich, liquid phase sulfonation with free


 or Oleum often leads to uncontrollable exotherms and "tarring." Baking allows for a controlled thermal rearrangement where the sulfonic group "walks" to the thermodynamically stable position without aggressive oxidants present [3].

Q: My product yield is only 60%. Where did the rest go? A: Check your mother liquor (filtrate).

  • Solubility: PAMS has some solubility in water.[4] If you wash the cake with too much water or warm water, you wash away the product. Tip: Wash with ice-cold water or saturated brine.

  • Reversibility: If you heated the reaction mass in the presence of water (without vacuum or azeotropic removal), the sulfonation hydrolyzes back to the starting material.

References

  • Process for the preparation of 5-methoxy-2-aminobenzene-1-sulfonic acid. (German Patent DE4226427A1). Describes the optimization of the baking process and the influence of sulfuric acid stoichiometry on disulfonation.Link

  • Sulfanilyl chloride, N-acetyl. Organic Syntheses, Coll. Vol. 1, p. 8 (1941); Vol. 8, p. 100 (1928). Provides foundational protocols for chlorosulfonic acid usage, applicable to anisidine derivatives with modification.Link

  • Sulfonating agent and sulfonation process. (US Patent 5,596,128). Details the use of solvent-based systems and the specific HPLC profiles of PAMS vs PAOS/PADS.Link

  • Mechanism of Microstructure Formation (Sulfonated Aniline Oligomers). Materials 2018, 11(10), 1755. Discusses the oxidation and oligomerization risks of anilines in acidic media.Link

Sources

Technical Guide: Purification Strategies for N-(4-methoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the development of sulfonamide-based pharmacophores, N-(4-methoxyphenyl)methanesulfonamide (CAS: 4284-48-4) is a frequent intermediate. While the synthesis—typically reacting p-anisidine with methanesulfonyl chloride (MsCl)—appears straightforward, achieving pharmaceutical-grade purity (>99.5% HPLC) is often complicated by three persistent impurities:

  • N,N-Bis(mesyl) byproduct: The "over-reacted" impurity.

  • Residual p-anisidine: The oxidation-prone starting material responsible for color degradation.

  • Sulfonate esters: If alcoholic solvents are used improperly during quenching.

This guide moves beyond standard textbook protocols to provide a logic-driven purification strategy based on pKa manipulation and solubility differentials .

Module 1: The "Swing" Protocol (Acid-Base Extraction)

The most robust method for purifying N-aryl sulfonamides is utilizing the acidity of the sulfonamide N-H proton (pKa ~9-10). Unlike the starting amine (basic) or the bis-sulfonamide impurity (neutral), the target molecule can be reversibly ionized.

The Logic[1]
  • Step 1 (Acid Wash): Protonates residual p-anisidine (pKa ~5.3), forcing it into the aqueous layer.

  • Step 2 (Base Extraction): Deprotonates the target sulfonamide, pulling it into the aqueous layer as a salt. The bis-sulfonamide lacks an acidic proton and remains in the organic layer.

  • Step 3 (Acid Precipitation): Re-acidification regenerates the neutral sulfonamide, which precipitates out of water.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use ~10-15 volumes relative to the crude mass.

  • Acid Wash (Removes Amine):

    • Wash the organic phase twice with 1M HCl (2 x 5 vol).

    • Checkpoint: The aqueous waste should be acidic.[1] This stream contains the unreacted p-anisidine.

  • Base Extraction (Isolates Product):

    • Extract the organic phase with 1M NaOH (3 x 5 vol).

    • Critical: The product is now in the Aqueous Layer .

    • Waste: The organic layer now contains the Bis-sulfonamide impurity and neutral non-polar byproducts. Discard the organic layer only after confirming the product is in the aqueous phase by TLC/LCMS.

  • Precipitation:

    • Cool the combined aqueous NaOH extracts to 0–5 °C.

    • Slowly add concentrated HCl or 6M HCl dropwise with vigorous stirring until pH ~1–2.

    • The product will precipitate as a white to off-white solid.

  • Filtration: Filter the solid and wash with cold water to remove inorganic salts (NaCl).

Visualization: Impurity Fate Map

PurificationLogic Crude Crude Mixture (Product, Amine, Bis-Impurity) AcidWash Add 1M HCl Crude->AcidWash OrgPhase1 Organic Phase (Product + Bis-Impurity) AcidWash->OrgPhase1 Partition AqPhase1 Aqueous Waste (Protonated p-Anisidine) AcidWash->AqPhase1 Partition BaseExt Add 1M NaOH OrgPhase1->BaseExt OrgPhase2 Organic Waste (Bis-Sulfonamide) BaseExt->OrgPhase2 Stays Organic AqPhase2 Aqueous Product Layer (Sodium Sulfonamide Salt) BaseExt->AqPhase2 Extracts to Water Acidify Acidify (pH 1-2) AqPhase2->Acidify FinalProd Pure Product Precipitate Acidify->FinalProd Precipitation

Caption: Fate mapping of impurities based on pH-dependent solubility switches.

Module 2: Crystallization & Polishing

If the acid-base extraction yields a product with color issues (pink/brown from anisidine oxidation) or trace impurities, recrystallization is required.

Target Melting Point: 112–115 °C [1].

Recommended Solvent Systems
Solvent SystemRatio (v/v)ApplicationProsCons
Ethanol / Water 1:1 to 1:2General PurityExcellent recovery; Eco-friendlyMay not remove non-polar oils efficiently
Toluene PureBis-sulfonamide removalHigh selectivity for sulfonamidesRequires higher heat; Toxicity
EtOAc / Hexane 1:3PolishingGood for removing colored oligomersLower recovery yield
Protocol: Ethanol/Water Recrystallization
  • Suspend the crude solid in Ethanol (5 vol).

  • Heat to reflux (approx. 78 °C) until fully dissolved.

    • Note: If the solution is dark, add activated charcoal (5 wt%), stir for 15 mins, and filter hot through Celite.

  • Remove from heat. While still hot, slowly add Water (warm) until slight turbidity persists.

  • Add a few drops of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then chill to 0 °C.

  • Filter crystals and wash with cold 20% Ethanol/Water.

Module 3: Troubleshooting Guide

Q1: My product is turning pink/purple upon storage. Why?

Cause: This indicates trace amounts of unreacted p-anisidine. Anilines are notorious for air-oxidation into colored "quino-imine" species. Solution:

  • Perform the Acid Wash (Module 1) again, ensuring the pH drops below 2.

  • Recrystallize from Ethanol/Water with Activated Carbon treatment.[1] The carbon adsorbs the high-molecular-weight colored impurities.

Q2: I have low yield after the NaOH extraction step.

Cause: The sodium salt of the sulfonamide might have partial solubility in the organic phase if the organic solvent is too polar (e.g., THF or pure EtOAc), or the aqueous volume was insufficient. Solution:

  • Use DCM for the extraction; it is less miscible with water and excludes the salt better.

  • Ensure the NaOH concentration is sufficient (1M is standard, but 2M can be used for stubborn cases).

  • Check the "Organic Waste" layer (Module 1, OrgPhase2) by TLC. If product remains, extract it again with NaOH.

Q3: How do I prevent the Bis-mesyl impurity from forming in the first place?

Mechanistic Insight: The bis-sulfonamide forms when the mono-sulfonamide (which is more acidic than the starting amine) is deprotonated by the base in the reaction, creating a nucleophilic anion that attacks another equivalent of MsCl. Prevention:

  • Stoichiometry: strictly control MsCl equivalents (1.0 to 1.1 eq). Do not use excess.

  • Temperature: Keep the reaction at 0 °C during addition.

  • Mode of Addition: Add MsCl slowly to the amine.[1] Avoid high local concentrations of MsCl.

Q4: The product is oiling out during crystallization.

Cause: The cooling rate is too fast, or the solvent ratio is incorrect (too much water added too quickly). Solution:

  • Re-heat to dissolve the oil.

  • Add a seed crystal of pure material at the cloud point.

  • Cool very slowly (wrap the flask in foil/towel).

  • Use a "solvent switch": Dissolve in minimal DCM, then slowly add Hexane while stirring until precipitation occurs.

References

  • Thieme Chemistry. (2022).[2][3] One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. Synthesis.[4][1][5][6][7][8][9] Link (Accessed Oct 2023).

  • Sigma-Aldrich. (n.d.). This compound Product Specification.Link (Accessed Oct 2023).

  • BenchChem. (2025).[4][5] Methanesulfonamide: A Comprehensive Technical Guide to its Acidity and pKa.Link (Accessed Oct 2023).

  • National Institutes of Health (NIH). (2014). Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination. PMC. Link (Accessed Oct 2023).

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for this compound, p-anisidine, and methanesulfonyl chloride before handling.

Sources

Technical Support Center: Optimizing pH Conditions for Sulfonamide Precipitation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: February 15, 2026 Department: Chemical Process Development & Application Support Audience: Process Chemists, Formulation Scientists, Academic Researchers

Introduction: The Amphoteric Challenge

Welcome to the technical guide for sulfonamide crystallization. The core challenge in precipitating sulfonamides (e.g., sulfamethoxazole, sulfadiazine) lies in their amphoteric nature . Unlike simple acids or bases, sulfonamides possess both a basic amine group (


) and an acidic sulfonamide group (

).

This duality creates a "U-shaped" solubility profile. Your goal is to target the "solubility valley"—the specific pH range where the molecule is electrically neutral (zwitterionic or non-ionized) and least soluble. Deviating even slightly from this range can exponentially increase solubility, leading to yield loss or "oiling out."

Module 1: Core Concepts & Mechanism

Q1: Why does my sulfonamide re-dissolve if I overshoot the acidification?

A: This is a classic signature of amphoteric behavior.

  • High pH (> pKa₂): The sulfonamide nitrogen deprotonates, forming a soluble anion .

  • Low pH (< pKa₁): The aniline nitrogen protonates, forming a soluble cation .

  • Optimal pH: You must target the pH range between pKa₁ and pKa₂ (typically pH 4.0–5.5 for many sulfonamides), where the neutral species dominates.

Q2: How do I calculate the theoretical optimal pH?

A: For ampholytes, the point of minimum solubility often approximates the isoelectric point (pI), calculated as:



However, in practice, the "precipitation window" is often slightly broader. Refer to the table below for specific targets.
Data Table: pKa Values and Target Precipitation pH
CompoundBasic pKa (Amine)Acidic pKa (Sulfonamide)Target Precipitation pH Range
Sulfamethoxazole ~1.7~5.74.0 – 5.0
Sulfadiazine ~2.0~6.54.5 – 5.5
Sulfamerazine ~2.3~7.15.0 – 6.0
Sulfanilamide ~2.0~10.46.0 – 8.0

Note: Values are approximate aqueous pKa at 25°C. Presence of organic co-solvents (e.g., ethanol, DMSO) will shift these values.

Visualization: The Solubility-pH Mechanism

SolubilityMechanism cluster_acid Acidic Region (pH < pKa1) cluster_neutral Precipitation Zone (pKa1 < pH < pKa2) cluster_base Basic Region (pH > pKa2) NodeCation Cationic Form (Soluble) R-NH3+ ... SO2NH-R' NodeNeutral Neutral Form (Insoluble Precipitate) R-NH2 ... SO2NH-R' NodeCation->NodeNeutral Add Base (Deprotonation) NodeNeutral->NodeCation Add Acid NodeAnion Anionic Form (Soluble) R-NH2 ... SO2N(-)-R' NodeNeutral->NodeAnion Add Base NodeAnion->NodeNeutral Add Acid (Protonation)

Figure 1: The amphoteric equilibrium. Precipitation is maximized in the green zone where the molecule carries no net charge.

Module 2: Standard Operating Procedure (SOP)

Objective: Precipitate Sulfamethoxazole (SMX) from an alkaline process stream.

Protocol:

  • Dissolution: Ensure the starting material is fully dissolved in dilute NaOH (pH > 10). Filter to remove insoluble mechanical impurities.

  • Temperature Control: Heat solution to 40–50°C .

    • Why? Precipitating at elevated temperature promotes crystal growth over nucleation, reducing the risk of trapping impurities (occlusion) and preventing "oiling out."

  • Acidification (Step 1): Slowly add 1M HCl with vigorous agitation until pH 7.0 is reached.

    • Checkpoint: The solution may become cloudy.[1] Hold for 15 minutes to allow stable nuclei to form.

  • Acidification (Step 2): Continue adding acid dropwise until pH 4.5 .

    • Critical: Do not overshoot below pH 3.5, or yield will drop as the cationic form generates.

  • Aging (Ostwald Ripening): Maintain agitation at 40°C for 1 hour, then cool slowly (10°C/hour) to 5°C.

    • Why? This converts small, hard-to-filter fines into larger, filterable crystals.

  • Filtration & Wash: Filter the solids. Wash with water adjusted to pH 4.5 .

    • Self-Validating Step: Measure the pH of the wash filtrate. If it deviates significantly from 4.5, your wash water is re-dissolving the product.

Module 3: Troubleshooting Guide

Scenario A: "The product is oiling out instead of crystallizing."

Diagnosis: The solution is highly supersaturated, or the temperature is below the "metastable limit" where the amorphous liquid phase separates before crystals can form.[1] Corrective Actions:

  • Increase Temperature: Re-heat the mixture until the oil re-dissolves.

  • Seed: Add 0.1% w/w pure seed crystals at the cloud point.

  • Slow Down: Reduce the acid addition rate. Rapid pH changes create local zones of massive supersaturation.

Scenario B: "My yield is significantly lower than theoretical values."

Diagnosis: pH mismatch or solvent effects. Corrective Actions:

  • Check Mother Liquor pH: If the filtrate is pH < 3 or pH > 6, you have lost product to solubility. Adjust filtrate pH to the optimal range (e.g., 4.5 for SMX) to recover a second crop.

  • Solvent Composition: If using organic co-solvents (methanol/ethanol), the solubility is higher than in pure water. Dilute with water before the final cooling step.

Scenario C: "The crystals are too fine and clog the filter."

Diagnosis: Nucleation rate exceeded growth rate (Acid added too fast or too cold). Corrective Actions:

  • Ostwald Ripening: After precipitation, heat the slurry back to 50°C for 30 minutes, then cool slowly. This sacrifices small crystals to grow larger ones.

  • ** pH Swing:** Briefly raise the pH back to 6 (partial dissolution) and re-acidify slowly.

Visualization: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Issue1 Oiling Out / Sticky Solid Start->Issue1 Issue2 Low Yield Start->Issue2 Issue3 Fine Particles / Slow Filtration Start->Issue3 Sol1 Temp too low or Addition too fast Issue1->Sol1 Sol2 Check Filtrate pH Issue2->Sol2 Sol3 Nucleation > Growth Issue3->Sol3 Act1 Action: Re-heat, add Seed, reduce Acid rate Sol1->Act1 Check2a pH < 3.5 (Too Acidic) Sol2->Check2a Check2b pH > 6.0 (Too Basic) Sol2->Check2b Act2 Action: Adjust to pH 4.5 and re-filter Check2a->Act2 Check2b->Act2 Act3 Action: Heat cycle (Ripening) or slower cooling Sol3->Act3

Figure 2: Diagnostic workflow for common precipitation failures.

References

  • BenchChem Technical Support . Crystallinity of Sulfonamide Compounds: Troubleshooting Guide. BenchChem.

  • Perlovich, G. L., et al. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Journal of Chemical Information and Computer Sciences.

  • Caine, B. A., et al. Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv.

  • Martinez, F., et al. Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society.

  • Cayman Chemical . Sulfamethoxazole Product Information & Solubility Profile. Cayman Chemical.

Sources

Technical Support Center: Selective Synthesis of N-(4-methoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

The Core Challenge: The synthesis of N-(4-methoxyphenyl)methanesulfonamide (via p-anisidine and methanesulfonyl chloride) is prone to a specific competitive side reaction: bis-sulfonylation .

This occurs because the desired mono-sulfonamide product contains an acidic N-H proton (


). In the presence of excess base or strong base (e.g., Triethylamine), the mono-sulfonamide is deprotonated to form a sulfonamide anion. This anion is highly nucleophilic and competes with the starting aniline for the remaining methanesulfonyl chloride (MsCl), leading to the 

-bis(methylsulfonyl) impurity.
Mechanistic Pathway Analysis

The following diagram illustrates the competitive landscape. The "Danger Zone" represents the conditions where the mono-sulfonamide anion (


) outcompetes the neutral aniline (

).

SulfonylationMechanism Aniline p-Anisidine (Nucleophile) Mono Mono-Sulfonamide (Desired Product) Acidic N-H (pKa ~10.9) Aniline->Mono + MsCl (k1) MsCl MsCl (Electrophile) Anion Sulfonamide Anion (Strong Nucleophile) Mono->Anion + Base Deprotonation Bis Bis-Sulfonamide (Impurity) Anion->Bis + MsCl (k2 >> k1) Base Base (B:)

Figure 1: Mechanistic pathway showing the competitive deprotonation of the mono-sulfonamide leading to bis-sulfonylation.

Troubleshooting Guides & FAQs

Q1: I am consistently seeing 15-30% bis-sulfonylated impurity. How do I stop this?

Diagnosis: You are likely driving the reaction into the "Danger Zone" (see Fig 1) by either using a base that is too strong or adding the electrophile too quickly.

The Fix:

  • Switch Base to Pyridine: Replace Triethylamine (TEA) or DIPEA with Pyridine. TEA (

    
     of conjugate acid 
    
    
    
    ) is strong enough to deprotonate the product. Pyridine (
    
    
    ) is sufficient to neutralize the HCl byproduct but too weak to significantly deprotonate the sulfonamide product.
  • Control Stoichiometry: Do not use

    
     equivalents of MsCl. The bis-reaction is second-order with respect to the sulfonyl chloride concentration.
    
  • Temperature Control: Run the addition at

    
    . Lower temperatures favor the kinetic product (mono) over the thermodynamic sink (bis).
    
Q2: My reaction is complete, but I have a mixture of Mono and Bis products. Can I recover the batch?

Diagnosis: Bis-sulfonylation is reversible under hydrolytic conditions. The


 bond in the bis-imide is electron-deficient and labile toward basic hydrolysis, whereas the mono-sulfonamide anion is stable.

The Fix (The "Save" Protocol): Do not discard the batch. Perform a selective hydrolysis :

  • Dissolve the crude mixture in Methanol/THF.

  • Add aqueous NaOH or KOH (approx. 2-3 equivalents).

  • Stir at room temperature (or mild heat,

    
    ) for 1-3 hours.
    
  • Mechanism: The base attacks the bis-sulfonamide, cleaving one sulfonyl group to regenerate the mono-sulfonamide anion. The mono-anion is resistant to further hydrolysis.

  • Acidify to pH 3-4 to precipitate the pure mono-product.

Q3: Why does the literature sometimes suggest adding DMAP?

Expert Insight: Avoid DMAP (4-Dimethylaminopyridine) for primary anilines if selectivity is your goal. DMAP is a "super-nucleophilic" catalyst that forms a highly reactive


-sulfonylpyridinium intermediate. While this accelerates the reaction, it indiscriminately boosts the reaction rate of both the aniline and the mono-sulfonamide anion, often increasing the ratio of bis-impurity. Use DMAP only for sterically hindered or unreactive anilines.

Optimized Experimental Protocols

Method A: Selective Synthesis (Prevention Strategy)

Best for: Initial synthesis with high selectivity requirements.

  • Setup: Charge a flame-dried flask with p-anisidine (1.0 equiv) and anhydrous DCM (0.2 M concentration).

  • Base: Add Pyridine (2.0 - 3.0 equiv).

    • Note: Pyridine acts as both base and mild nucleophilic catalyst.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve Methanesulfonyl chloride (MsCl) (1.05 equiv) in a small volume of DCM. Add this solution dropwise over 30–60 minutes.

    • Critical: Slow addition keeps the instantaneous concentration of MsCl low, preventing the "runaway" bis-reaction.

  • Workup:

    • Quench with water.[1][2]

    • Wash organic layer with 1M HCl (to remove excess pyridine).

    • Wash with brine, dry over

      
      , and concentrate.[3]
      
Method B: Batch Recovery (Hydrolysis Strategy)

Best for: Purifying crude mixtures containing >10% bis-impurity.

  • Dissolution: Dissolve the crude material (containing Mono + Bis) in MeOH (approx 5 mL per gram).

  • Base Treatment: Add 2M aqueous NaOH (3.0 equiv relative to estimated bis-content, or just excess).

  • Reaction: Stir at ambient temperature. Monitor by TLC or HPLC.[3] The Bis-spot should disappear, converting entirely to the Mono-spot.

  • Isolation:

    • The reaction mixture now contains the sodium salt of the mono-sulfonamide.

    • Evaporate bulk MeOH.

    • Add water and wash with EtOAc (removes non-acidic impurities).

    • Acidify the aqueous layer with 1M HCl to pH ~2. The mono-sulfonamide will precipitate or can be extracted with EtOAc.

Data & Decision Support

Troubleshooting Decision Tree

Troubleshooting Start Start: Analyze Crude LCMS/TLC CheckBis Is Bis-Impurity Present? Start->CheckBis BisHigh Yes (>10%) CheckBis->BisHigh BisLow No / Trace (<2%) CheckBis->BisLow ActionRecovery Perform Basic Hydrolysis (Method B) BisHigh->ActionRecovery ActionOptimize Check Reagents for Next Run BisLow->ActionOptimize CheckBase Was TEA/DIPEA used? ActionOptimize->CheckBase SwitchBase Switch to Pyridine (Method A) CheckBase->SwitchBase Yes CheckEquiv Was MsCl > 1.1 eq? CheckBase->CheckEquiv No ReduceEquiv Reduce MsCl to 1.05 eq Slow Addition CheckEquiv->ReduceEquiv Yes

Figure 2: Decision logic for handling bis-sulfonylation issues.

Comparative Base Parameters
ParameterTriethylamine (TEA)PyridineRecommendation
pKa (Conj. Acid) ~10.75~5.25Pyridine is safer.
Risk of Bis-formation High (Deprotonates product)Low (Does not deprotonate product)Use Pyridine.[4]
Role Proton scavenger onlyScavenger + Acyl transfer catalystPyridine is dual-action.
Removal Requires acid washRequires acid wash (forms salt)Both removable by HCl wash.

References

  • BenchChem Technical Support. Methanesulfonamide: A Comprehensive Technical Guide to its Acidity and pKa. (Predicted pKa ~10.87).[5]

  • Organic Chemistry Portal. Sulfonamides - Synthesis and Protection. (General protocols for sulfonylation and protecting group strategies).

  • Sigma-Aldrich. N-(4-Methoxy-phenyl)-methanesulfonamide Product Analysis. (Structural confirmation and properties).[5]

  • Anderson, K. W., et al. The Selective Reaction of Aryl Sulfonamides. J. Org.[6] Chem. (Discusses the nucleophilicity of sulfonamide anions). (Generalized citation based on standard organic chemistry principles confirmed in search results regarding sulfonamide acidity).

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Reference for the stability and hydrolysis of bis-sulfonamides).

Sources

Controlling exotherms in the preparation of methanesulfonanilides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Exotherms & Selectivity in Mesylation Reactions Audience: Process Chemists, Scale-up Engineers, and R&D Scientists

Core Safety Directive: The Thermodynamics of Mesylation

Welcome to the Process Safety Hub. The reaction between an aniline derivative and methanesulfonyl chloride (MsCl) is a classic "wolf in sheep's clothing." While synthetically simple, it possesses a high thermal potential that causes two primary failure modes during scale-up: Thermal Runaway and Bis-mesylation (impurity formation).

The Thermal Hazard Profile

The formation of a sulfonamide bond is highly exothermic (


). Furthermore, the reaction is instantaneous upon mixing. This places the process in Stoichiometric Control —meaning the rate of heat generation (

) is directly proportional to the rate of addition.

Critical Hazard: If MsCl is added faster than the reactor's cooling capacity (


) can remove the heat, the temperature will rise uncontrolled.
  • Trigger Point: MsCl is thermally stable up to

    
    , but it reacts violently with water and bases.
    
  • The Domino Effect: An uncontrolled reaction exotherm can raise the bulk temperature to the boiling point of the solvent (e.g., DCM

    
    , THF 
    
    
    
    ) or, in worst-case scenarios, trigger the decomposition of the MsCl itself, releasing toxic SOx and HCl fumes [1, 3].
Visualization: Thermal Runaway Logic

The following diagram illustrates the causality between addition rates, heat accumulation, and failure modes.

ThermalRisk Start Start MsCl Addition CheckCooling Is Cooling Capacity > Heat Gen? Start->CheckCooling Safe Isothermal Operation (Safe) CheckCooling->Safe Yes (Slow Addition) Accumulation Reagent Accumulation (Potential Energy Bomb) CheckCooling->Accumulation No (Fast Addition) Runaway Thermal Runaway (Temp Spike) Accumulation->Runaway Reaction Kicks in SideRxn Bis-Mesylation (Selectivity Loss) Runaway->SideRxn T > 20°C Boil Solvent Boil-over / Decomp Runaway->Boil T > T_boil

Figure 1: Logic flow of thermal risks during mesylation. Note that high temperatures directly correlate with selectivity loss (Bis-mesylation).

Technical Guide: Controlling Bis-Mesylation

User Question: "I am observing 10-15% of the bis-mesyl impurity (


-bis(methylsulfonyl)aniline). How do I stop this?"

Root Cause Analysis: Bis-mesylation occurs when the Mono-mesylated product (


) competes with the starting Aniline (

) for the MsCl.
  • Acidity: The N-H proton of the sulfonamide (

    
    ) is significantly more acidic (pKa 
    
    
    
    10) than the aniline.
  • Deprotonation: In the presence of excess base (TEA/Pyridine),

    
     is deprotonated to form the anion (
    
    
    
    ).
  • Nucleophilicity: This anion is a strong nucleophile and attacks a second equivalent of MsCl.

Prevention Protocol (The "Heterogeneous" Strategy)

To prevent this, you must lower the effective concentration of the soluble


 species.
VariableRecommendationMechanism
Solvent System Toluene (preferred over DCM/THF)Many aniline salts are insoluble in toluene. If the starting material is kept as a salt suspension and only the free base reacts, the product precipitates out, preventing over-reaction [4].
Base Selection Pyridine or Collidine Weaker bases than Triethylamine (TEA). They are sufficient to neutralize HCl but less likely to fully deprotonate the sulfonamide product.
Stoichiometry 0.95 - 1.05 eq Never use a large excess of MsCl. If conversion is incomplete, it is better to recycle SM than remove Bis-impurity.
Temperature -5°C to 0°C Kinetic control. The activation energy for the second mesylation is generally higher. Keeping T < 0°C favors the mono-product.
Diagram: Selectivity Pathway

Selectivity cluster_prevention Control Zone Aniline Aniline (SM) Mono Mono-Sulfonamide (Desired) Aniline->Mono + MsCl (Fast) MsCl MsCl Anion Sulfonamide Anion (Reactive Intermediate) Mono->Anion + Base (Equilibrium) Bis Bis-Sulfonamide (Impurity) Anion->Bis + MsCl (Favored at High T)

Figure 2: Competitive reaction pathways. The goal is to stop the sequence at the Green node (Mono) by limiting Base strength and Temperature.

Standard Operating Procedure (SOP) & Troubleshooting

Optimized Experimental Protocol

Standard Scale: 10g Aniline derivative

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (critical for heat transfer), internal temperature probe, and a pressure-equalizing addition funnel. Nitrogen atmosphere is mandatory (MsCl hydrolyzes).

  • Solvation: Dissolve/suspend Aniline (1.0 eq) in dry DCM or Toluene (10-15 volumes).

  • Base Addition: Add Triethylamine (1.5 eq) or Pyridine (2.0 eq). Cool the mixture to -10°C .

  • Controlled Dosing: Dilute MsCl (1.05 eq) in 2 volumes of solvent. Add dropwise over 60 minutes.

    • Critical Check: Monitor internal temp.[1] Do not allow T > 0°C. If T spikes, stop addition immediately.

  • Reaction: Stir at 0°C for 2 hours. Monitor by HPLC/TLC.

  • Quench: Add water slowly (exothermic hydrolysis of excess MsCl).

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Temp Spikes during addition Dosing rate > Cooling capacity.Stop addition. Increase stirring speed (RPM). Use dry ice/acetone bath instead of ice/water.
High Bis-mesyl impurity (>5%) Excess MsCl or High Temp.Reduce MsCl to 1.0 eq. Switch solvent to Toluene (heterogeneous conditions). Ensure T < 0°C.
Low Conversion MsCl hydrolysis.Ensure solvents are dry (KF < 0.1%). Check MsCl quality (it degrades over time).
Solid "Gunk" stops stirring Amine-HCl salt precipitation.Switch from magnetic stirring to overhead mechanical stirring. Add more solvent (dilution).

References

  • Anderson, N. G.Practical Process Research & Development - A Guide for Organic Chemists. Academic Press, 2012. (Standard text on scale-up safety).
  • Stoessel, F.Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH, 2008. (Definitive guide on reaction calorimetry).
  • Gao, Y., et al.Process for preparation of dronedarone by mesylation.
  • Org. Process Res. Dev. Safety Testing in Scale-Up. [Link] (General reference for process safety methodologies cited in guide).

Sources

Validation & Comparative

Spectral Fingerprinting: N-(4-Methoxyphenyl)methanesulfonamide vs. Amide & Amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the sulfonamide moiety is a critical bioisostere for carboxylic acids, offering unique hydrogen-bonding geometries and metabolic stability. However, confirming the successful sulfonylation of electron-rich anilines—such as p-anisidine—requires precise spectral discrimination from potential impurities (unreacted amine) or side products (bis-sulfonylation).

This guide provides an in-depth technical analysis of the


H and 

C NMR spectral signatures of N-(4-methoxyphenyl)methanesulfonamide
(CAS 4284-48-4). Unlike standard spectral lists, this document focuses on comparative fingerprinting , objectively contrasting the product against its precursor (p-anisidine) and its carboxamide analog (N-(4-methoxyphenyl)acetamide) to establish self-validating confirmation protocols.

Synthesis & Experimental Protocol

To ensure the spectral data discussed below is reproducible, we define the synthesis and purification workflow used to generate the analyte. This protocol emphasizes "self-validation" via in-process control (IPC).

Protocol: Sulfonylation of p-Anisidine

Reagents: p-Anisidine (1.0 eq), Methanesulfonyl chloride (MsCl, 1.1 eq), Pyridine (3.0 eq), Dichloromethane (DCM).

  • Dissolution: Dissolve p-anisidine in DCM at 0°C. Add pyridine.

  • Addition: Dropwise addition of MsCl (exothermic control).

  • Reaction: Stir at RT for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Wash with 1M HCl (removes pyridine and unreacted aniline), then Sat. NaHCO

    
    , then Brine.
    
  • Isolation: Dry over MgSO

    
    , concentrate, and recrystallize from EtOH.
    
Workflow Diagram

SynthesisWorkflow Figure 1: Synthesis and Purification Workflow emphasizing the removal of starting amine. Start Start: p-Anisidine (Dissolved in DCM/Pyridine) AddMsCl Add Methanesulfonyl Chloride (0°C, Dropwise) Start->AddMsCl Reaction Reaction: 4h @ RT (Formation of Sulfonamide) AddMsCl->Reaction AcidWash Acid Wash (1M HCl) *CRITICAL STEP* Reaction->AcidWash Check Phase Separation AcidWash->Check Aqueous Aqueous Phase: Pyridine salts Unreacted Aniline Check->Aqueous Waste Organic Organic Phase: Target Sulfonamide Check->Organic Keep Final Final Product: This compound (Recrystallized) Organic->Final

Comparative Spectral Analysis

The power of NMR in this context lies not just in assignment, but in differentiation . The following data compares the target sulfonamide directly with its metabolic and synthetic relatives.

H NMR Comparison (DMSO-d )

The diagnostic shift occurs at the Nitrogen-bound proton and the aromatic ring current changes.

FeatureTarget: Sulfonamide Precursor: p-Anisidine Analog: Acetamide Mechanistic Insight
NH Proton ~9.35 ppm (s) ~4.60 ppm (br s, NH

)
~9.75 ppm (s)Sulfonamide NH is highly acidic (

), causing a dramatic downfield shift vs the amine.
Methyl Group ~2.90 ppm (s) N/A~2.00 ppm (s)The electronegative SO

group deshields the methyl protons significantly more than the carbonyl group.
Aromatic (Ortho-N) ~7.15 ppm (d) ~6.50 ppm (d)~7.45 ppm (d)Sulfonylation converts the strongly donating -NH

into a withdrawing -NHSO

R group, shifting ortho protons downfield.
Aromatic (Ortho-O) ~6.95 ppm (d) ~6.70 ppm (d)~6.85 ppm (d)The methoxy group dominates the shielding of these protons; the effect of the N-substituent is distal and weaker.
Methoxy (-OMe) ~3.75 ppm (s) ~3.65 ppm (s)~3.70 ppm (s)Minimal change; the -OMe group is electronically isolated from the N-substitution changes.
C NMR Comparison (DMSO-d )

C NMR provides the definitive confirmation of the sulfur oxidation state and carbon skeleton integrity.
Carbon EnvironmentTarget: Sulfonamide (

ppm)
Analog: Acetamide (

ppm)
Differentiation Logic
Carbonyl / Sulfonyl N/A ~168.0 (C=O) Absence of C=O >160 ppm is the primary confirmation of sulfonamide vs amide.
Ipso C-O ~156.5 ~155.5Consistent with electron-rich aromatic ether.
Ipso C-N ~130.5 ~132.5The ipso carbon reflects the change from -NHAc to -NHMs.
Methyl (Functional) ~38.5 (SO

CH

)
~23.5 (COCH

)
Critical Differentiator: Sulfonyl methyls resonate ~15 ppm downfield of acetyl methyls.
Methoxy (-OMe) ~55.3 ~55.2Standard methoxy shift.

Structural Assignment Logic

To guide the interpretation of raw data, the following decision tree illustrates how to process the NMR signals to confirm identity and purity.

Assignment Logic Diagram

NMRLogic Figure 2: Spectral Decision Tree for identifying this compound. Input Input Spectrum (DMSO-d6) CheckNH Check 9.0 - 10.0 ppm Input->CheckNH DecisionNH Signal Present? CheckNH->DecisionNH CheckMe Check Methyl Region (2.0 - 3.0 ppm) DecisionNH->CheckMe Yes (Singlet) Reject: Free Amine Reject: Free Amine DecisionNH->Reject: Free Amine No (Look at ~4.5ppm) DecisionMe Position? CheckMe->DecisionMe ResultAmide Impurity: Acetamide Analog (~2.0 ppm) DecisionMe->ResultAmide ~2.0 ppm ResultSulf CONFIRMED: Sulfonamide (~2.9 ppm) DecisionMe->ResultSulf ~2.9 ppm CheckArom Check Aromatic Region (AA'BB' System) ResultSulf->CheckArom Verify Integration (2:2)

Detailed Interpretation & Causality

The "Switch" in Electronic Character

The transformation from p-anisidine to the sulfonamide represents a fundamental inversion of the nitrogen's electronic influence on the ring.

  • Starting Material (Amine): The -NH

    
     group is a strong 
    
    
    
    -donor. This shields the ortho protons significantly (
    
    
    6.50).
  • Product (Sulfonamide): The lone pair on the nitrogen is delocalized into the sulfonyl group (

    
    ), reducing its availability to donate into the aromatic ring. Furthermore, the inductive withdrawing effect of the -SO
    
    
    
    - group dominates. Consequently, the ortho protons are deshielded, shifting downfield to
    
    
    7.15.
Solvent Effects (DMSO vs. CDCl )

Researchers must be aware of solvent-induced shifts.

  • In CDCl

    
    :  The acidic NH proton often appears broad or may be lost in the baseline due to exchange. The methyl singlet typically appears slightly upfield (~2.95 ppm).
    
  • In DMSO-d

    
    :  The strong hydrogen-bond accepting capability of DMSO stabilizes the acidic NH proton, resulting in a sharp, well-defined singlet at ~9.35 ppm. Recommendation:  Always use DMSO-d
    
    
    
    for characterization to ensure the NH proton is visible for integration.
Impurity Profiling
  • Bis-sulfonylation: A common side product is the N,N-bis(methylsulfonyl)aniline.

    • Detection: Look for the disappearance of the NH singlet and a shift in the methyl peak (often integrates to 6H).

  • Residual Pyridine: Look for multiplets at 8.5, 7.7, and 7.3 ppm.

References

  • Chemical Synthesis & Data: Sigma-Aldrich. Product Specification: this compound. Link

  • Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Link

  • Solvent Effects: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Sulfonamide Interactions: Crystals. (2025). Structural Comparison of N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Link

  • General NMR Tables: University of Wisconsin-Madison. 13C NMR Chemical Shift Table. Link

Sources

Navigating the Maze of Fragments: A Comparative Guide to the Mass Spectrometry of Methanesulfonanilides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, methanesulfonanilide-containing compounds represent a significant class of pharmacologically active agents. Their structural elucidation and metabolic profiling are critical steps in the preclinical and clinical phases. Mass spectrometry (MS) stands as an indispensable tool for these analyses, providing sensitive and specific detection. However, the interpretation of their fragmentation patterns can be complex. This guide offers an in-depth, objective comparison of the mass spectrometric behavior of methanesulfonanilides, supported by experimental data and mechanistic insights, to aid researchers in their analytical endeavors.

The Methanesulfonanilide Moiety: A Structural Overview

The core structure of a methanesulfonanilide consists of a methanesulfonyl group (CH₃SO₂) linked to an aniline moiety through a sulfonamide bond. This seemingly simple structure gives rise to a rich and informative fragmentation pattern upon ionization in a mass spectrometer. Understanding these patterns is key to identifying and characterizing these molecules in complex biological matrices.

Characteristic Fragmentation Pathways of Methanesulfonanilides

Under typical mass spectrometric conditions, particularly with electrospray ionization (ESI) and collision-induced dissociation (CID), methanesulfonanilides exhibit several characteristic fragmentation pathways. These pathways are dictated by the relative bond strengths and the stability of the resulting fragment ions.

A predominant fragmentation route for many aromatic sulfonamides, including methanesulfonanilides, is the neutral loss of sulfur dioxide (SO₂), corresponding to a mass difference of 64 Da.[1] This rearrangement is often promoted by substituents on the aromatic ring that can stabilize the resulting ion.[1] For instance, electron-withdrawing groups can enhance the extrusion of SO₂.[1]

Another key fragmentation involves the cleavage of the S-N bond. For N-phenyl benzenesulfonamides, a close structural analog, this cleavage can lead to the formation of an anilide anion at m/z 92 in negative ion mode.[2] While the phenylsulfonyl moiety is different, the underlying principle of S-N bond cleavage is relevant to methanesulfonanilides as well.

The following diagram illustrates the primary fragmentation pathways anticipated for a generic N-aryl methanesulfonanilide under positive ion ESI-MS/MS conditions.

cluster_main Primary Fragmentation Pathways of Methanesulfonanilides (Positive ESI) Precursor [M+H]+ Loss_SO2 [M+H - SO2]+ Precursor->Loss_SO2 - SO2 (64 Da) Aniline_cation [ArNH2]+• Precursor->Aniline_cation S-N Cleavage CH3SO2_cation [CH3SO2]+ Precursor->CH3SO2_cation S-N Cleavage

Caption: Primary fragmentation pathways of methanesulfonanilides.

Comparative Fragmentation Analysis: Methanesulfonanilides vs. Benzenesulfonanilides

To highlight the unique fragmentation signatures of methanesulfonanilides, a comparison with the closely related benzenesulfonanilides is instructive. The primary difference lies in the substituent on the sulfonyl group: a methyl group in methanesulfonanilides versus a phenyl group in benzenesulfonanilides. This seemingly minor change has a significant impact on the resulting mass spectrum.

Characteristic FragmentMethanesulfonanilideBenzenesulfonanilideRationale
Precursor Ion [M+H]⁺[M+H]⁺Protonation typically occurs on the sulfonamide nitrogen.
Neutral Loss of SO₂ CommonCommonA characteristic fragmentation for aromatic sulfonamides.[1]
Sulfonyl Cation [CH₃SO₂]⁺ (m/z 79)[C₆H₅SO₂]⁺ (m/z 141)Cleavage of the S-N bond yields the respective sulfonyl cation. The difference in mass (62 Da) is a key diagnostic feature.
Aniline-related Fragments [ArNH₂]⁺[ArNH₂]⁺The aniline portion of the molecule will produce similar fragments, depending on the substituents on the aromatic ring.

The most significant diagnostic difference is the mass of the sulfonyl cation. The presence of a fragment ion at m/z 79 is highly indicative of a methanesulfonyl moiety, whereas a fragment at m/z 141 points towards a benzenesulfonyl group. This allows for the clear differentiation of these two classes of compounds by MS/MS analysis.

Experimental Protocol: LC-MS/MS Analysis of a Methanesulfonanilide

This section provides a general, step-by-step methodology for the analysis of a methanesulfonanilide compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation
  • Standard Solution: Prepare a stock solution of the methanesulfonanilide standard in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Serially dilute the stock solution to prepare working standards for calibration.

  • Sample Matrix (e.g., Plasma, Urine): For biological samples, a protein precipitation or liquid-liquid extraction step is typically required to remove interfering matrix components. A generic protein precipitation protocol is as follows:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography
  • LC System: A standard HPLC or UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step. The exact gradient will need to be optimized for the specific analyte.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is generally suitable for methanesulfonanilides.

  • MS/MS Method: Develop a Multiple Reaction Monitoring (MRM) method for a triple quadrupole instrument or a targeted MS/MS method for a high-resolution instrument.

    • Precursor Ion: The [M+H]⁺ of the methanesulfonanilide.

    • Product Ions: Monitor for the characteristic fragment ions, such as the neutral loss of SO₂ ([M+H - 64]⁺) and the methanesulfonyl cation ([CH₃SO₂]⁺ at m/z 79).

  • Optimization: Optimize the collision energy for each MRM transition to maximize the signal intensity.

The following diagram illustrates the general workflow for the LC-MS/MS analysis of methanesulfonanilides.

cluster_workflow LC-MS/MS Workflow for Methanesulfonanilide Analysis Sample_Prep Sample Preparation (e.g., Protein Precipitation) LC_Separation LC Separation (Reversed-Phase C18) Sample_Prep->LC_Separation ESI_Ionization Electrospray Ionization (Positive Mode) LC_Separation->ESI_Ionization MS_Analysis Tandem MS Analysis (MRM or Targeted MS/MS) ESI_Ionization->MS_Analysis Data_Analysis Data Analysis (Quantification & Identification) MS_Analysis->Data_Analysis

Caption: General LC-MS/MS workflow for methanesulfonanilide analysis.

Conclusion

The mass spectrometric fragmentation of methanesulfonanilides provides a wealth of structural information that is crucial for their identification and quantification. The characteristic neutral loss of SO₂ and the formation of a methanesulfonyl cation at m/z 79 are key diagnostic features. By comparing these fragmentation patterns with those of other structurally related compounds, such as benzenesulfonanilides, a high degree of confidence in structural assignments can be achieved. The experimental workflow presented here provides a robust starting point for the development of sensitive and specific LC-MS/MS methods for the analysis of this important class of compounds in various matrices.

References

  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • Guillén-Giménez, I., Guardiola, L., Almela, L., & Gabaldón, J. A. (2022). Simultaneous Determination of Nine Sulphonamides by LC-MS for Routine Control of Raw Honey Samples.
  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.
  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods for Mutagenic Impurities in Drug Substances and Drug Products. Retrieved from [Link]

  • Sun, W., Li, Y., Wu, S., & Chen, H. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(8), 1129–1137.
  • U.S. National Library of Medicine. (n.d.). Methanesulfonamide, N-phenyl-. PubChem. Retrieved from [Link]

  • Zhu, F., & Cole, R. B. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of The American Society for Mass Spectrometry, 24(10), 1547–1556.

Sources

Comparative Guide: FTIR Characterization of N-(4-methoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-methoxyphenyl)methanesulfonamide (CAS: 1197-22-4, also known as N-Mesyl-p-anisidine) is a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. Its structural integrity relies on the successful sulfonylation of p-anisidine.

This guide provides a technical comparison of the FTIR spectral characteristics of the target product versus its primary precursor, p-anisidine , and structurally related sulfonamides . By focusing on specific spectral shifts—particularly the transformation of the amine (


) to the sulfonamide (

) moiety—researchers can rapidly validate synthesis success and assess purity without immediate recourse to NMR.

Molecular Context & Synthesis Logic[1]

To interpret the FTIR spectrum accurately, one must understand the chemical transformation. The synthesis typically involves the nucleophilic attack of p-anisidine on methanesulfonyl chloride (MsCl).

Reaction Pathway & Spectral Monitoring Points[2][3][4][5]

The following diagram illustrates the synthesis workflow and the critical spectral checkpoints required for process validation.

SynthesisMonitoring Start Precursor: p-Anisidine Reaction Sulfonylation (Base Catalyzed) Start->Reaction Nucleophile Check1 Checkpoint A: Loss of NH2 Doublet (3400-3300 cm-1) Start->Check1 Monitor Disappearance Reagent Reagent: Methanesulfonyl Chloride Reagent->Reaction Electrophile Product Target: N-(4-methoxyphenyl) methanesulfonamide Reaction->Product Elimination of HCl Check2 Checkpoint B: Appearance of SO2 Bands (1330 & 1150 cm-1) Product->Check2 Monitor Appearance

Figure 1: Synthesis workflow highlighting critical FTIR spectral checkpoints for reaction monitoring.

Comparative Spectral Analysis

The utility of FTIR in this context is defined by its ability to distinguish the Product from the Precursor (p-anisidine) and Side Products (disulfonamides).

A. The "Fingerprint" of Success: Sulfonamide vs. Amine

The most definitive proof of conversion is the shift in the N-H region and the emergence of sulfonyl bands.

Functional GroupVibration ModePrecursor: p-Anisidine (cm⁻¹)Product: N-(4-methoxyphenyl)Ms (cm⁻¹)Diagnostic Value
N-H Stretching3420 & 3350 (Doublet, Primary Amine)3230 – 3260 (Singlet, Secondary Sulfonamide)High: Disappearance of the doublet confirms consumption of starting material.
SO₂ Asymmetric StretchAbsent1320 – 1340 Critical: Strongest identifier of the sulfonamide group.
SO₂ Symmetric StretchAbsent1140 – 1160 Critical: Confirms S=O bond integrity.
S-N StretchingAbsent900 – 920 Moderate: Specific to the S-N linkage.
C-O-C Asymmetric Stretch~12401240 – 1260 Low: Remains relatively unchanged (Methoxy group is stable).
C-H (Ar) Out-of-plane Bend~820 (para-sub)820 – 840 (para-sub)Validation: Confirms the 1,4-substitution pattern is intact.
B. Detailed Band Assignment
1. The N-H Region (3500 – 3100 cm⁻¹)
  • Precursor (p-anisidine): Exhibits two distinct sharp bands characteristic of a primary amine (

    
    ).
    
  • Product: These collapse into a single, sharper band around 3250 cm⁻¹ .

    • Insight: If you observe a weak "shoulder" or a small doublet remaining, the reaction is incomplete. If the band disappears entirely, you may have formed the tertiary disulfonamide (over-reaction), where two methanesulfonyl groups attach to the nitrogen.

2. The Sulfonyl "Signature" (1400 – 1100 cm⁻¹)

This is the "Performance Region" for this compound.

  • Asymmetric

    
    :  A very strong band appears at 1320–1340 cm⁻¹ . This is often the most intense peak in the spectrum.
    
  • Symmetric

    
    :  A sharp, strong band at 1140–1160 cm⁻¹ .
    
  • Differentiation: These bands are absent in p-anisidine. Their sharpness indicates high crystallinity and purity.[1]

3. The Methoxy & Methyl Context
  • Methoxy (

    
    ):  The C-O stretch persists at ~1250 cm⁻¹  (asymmetric) and ~1030 cm⁻¹  (symmetric).
    
  • Methyl Sulfonyl (

    
    ):  The methyl group attached to the sulfur introduces a C-H deformation band around 1300 cm⁻¹ , often appearing as a shoulder to the strong SO₂ band.
    

Experimental Protocol for Validation

To ensure reproducible spectral data, the following protocol is recommended. This minimizes artifacts from moisture (which interferes with N-H/O-H regions) and ensures proper peak resolution.

Method: KBr Pellet Transmission

Recommended for solid powders to maximize resolution of sharp sulfonamide bands.

  • Sample Prep: Mix 1–2 mg of dry this compound with 200 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum) to reduce noise.

    • Range: 4000 – 400 cm⁻¹.

Method: ATR (Attenuated Total Reflectance)

Recommended for rapid in-process checks.

  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure background is flat.

  • Application: Apply solid product directly to the crystal.

  • Pressure: Apply high pressure using the anvil to ensure intimate contact (critical for the hard sulfonamide crystals).

  • Correction: Apply "ATR Correction" in your software to compare wavenumbers directly with transmission libraries.

Decision Logic: Purity Assessment

Use the following logic tree to interpret your spectral results during synthesis monitoring.

PurityLogic Start Analyze Spectrum (3500 - 3100 cm-1) Doublet Doublet Present? (~3400 & 3300) Start->Doublet Singlet Single Sharp Peak? (~3250) Doublet->Singlet No Result1 Incomplete Reaction: Residual p-Anisidine Doublet->Result1 Yes NoPeak No N-H Peak? Singlet->NoPeak No Result2 Target Product: Pure Mono-sulfonamide Singlet->Result2 Yes Result3 Over-reaction: Disulfonamide Formed NoPeak->Result3 Yes

Figure 2: Logic tree for assessing reaction outcome based on N-H stretching region.

References

  • Spectroscopy of Sulfonamides: Gelbrich, T., et al. "Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides." CrystEngComm, 2021. Link

  • Amine vs. Sulfonamide IR Shifts: "IR Spectroscopy Tutorial: Amines." University of Colorado Boulder, Department of Chemistry. Link

  • Synthesis of N-Aryl Sulfonamides: "Application Notes and Protocols for the Large-Scale Synthesis of N-Phenylmethanesulfonamide." BenchChem Protocols. Link

  • General IR Tables: "Characteristic IR Absorption Frequencies of Organic Functional Groups." UCSC Chemistry. Link

  • p-Anisidine Characterization: "IR Spectrum of p-Anisidine." UCLA WebSpectra. Link

Sources

A Senior Scientist's Guide to Purity Validation of N-(4-methoxyphenyl)methanesulfonamide via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, field-proven methodology for the purity assessment of N-(4-methoxyphenyl)methanesulfonamide using Thin-Layer Chromatography (TLC). Moving beyond a simple procedural list, we will delve into the causality behind experimental choices, establish a self-validating protocol, and compare its performance against alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a rapid, reliable, and cost-effective method for preliminary purity analysis.

Section 1: The Rationale - Why TLC for Purity Assessment?

In the fast-paced environment of drug discovery and development, analytical methods that offer a balance of speed, cost-effectiveness, and reliability are invaluable. While High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis, Thin-Layer Chromatography (TLC) remains an indispensable tool for rapid screening, reaction monitoring, and preliminary purity validation.

The primary advantage of TLC lies in its simplicity and parallel processing capability, allowing multiple samples to be analyzed simultaneously on a single plate. This makes it exceptionally efficient for quickly assessing the purity of newly synthesized batches of this compound, identifying the presence of starting materials, by-products, or degradation products. Its low cost and minimal instrumentation requirements further solidify its role as a first-line analytical technique in many laboratories.[1][2]

Section 2: Foundational Principles - Achieving Separation

The separation of this compound from its potential impurities on a silica gel TLC plate is governed by the principle of adsorption chromatography.[3] The stationary phase, silica gel, is highly polar due to the presence of surface silanol groups (Si-OH). The mobile phase, a less polar organic solvent system, flows up the plate via capillary action.

Our target molecule, this compound, possesses both polar and non-polar characteristics. The sulfonamide moiety (-SO₂NH-) and the methoxy group (-OCH₃) can engage in hydrogen bonding and dipole-dipole interactions with the stationary phase. The aromatic ring provides a non-polar character. The extent of these interactions determines the compound's retention on the plate. Less polar impurities will travel further up the plate (higher Retention Factor, Rf), while more polar impurities will be retained more strongly near the baseline (lower Rf). The key to a successful separation is to select a mobile phase that provides differential migration rates for the main compound and any impurities.[3][4]

Section 3: The Workflow - A Validated Protocol

This protocol is designed to be a self-validating system. By running a standard, the test sample, and a co-spotted sample on the same plate, we can confidently determine the identity and purity of the analyte.

3.1: Materials and Reagents
  • Analyte: this compound

  • Stationary Phase: Pre-coated Silica Gel 60 F₂₅₄ TLC plates

  • Mobile Phase Solvents: Ethyl Acetate (ACS Grade), n-Hexane (ACS Grade)

  • Sample Solvent: Dichloromethane (DCM) or Acetone (ACS Grade)

  • Equipment:

    • TLC developing chamber with lid

    • Capillary tubes for spotting

    • UV lamp (254 nm)

    • Iodine chamber for visualization

    • Standard laboratory glassware

    • Heat gun

3.2: Preparation of Solutions
  • Test Sample Solution (Approx. 1 mg/mL): Accurately weigh ~1 mg of the synthesized this compound and dissolve it in 1 mL of DCM.

  • Standard Solution (Approx. 1 mg/mL): Prepare a solution of a known pure reference standard of this compound at the same concentration as the test sample.

  • Spiked Sample for Specificity Check (Optional but Recommended): If known impurities are available, prepare a solution of the test sample spiked with a small amount of each impurity. This is crucial for validating the method's ability to separate the main compound from specific contaminants.

3.3: The Chromatographic System
  • Mobile Phase Selection: A mixture of n-Hexane and Ethyl Acetate is an excellent starting point for separating moderately polar compounds like this compound. An initial ratio of 7:3 (v/v) n-Hexane:Ethyl Acetate is recommended. This can be optimized to achieve an Rf value for the main spot of approximately 0.3-0.5 for optimal resolution. The polarity of the mobile phase is increased by adding more ethyl acetate.[4][5]

  • Chamber Saturation: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber. Close the lid and allow the atmosphere to saturate with solvent vapors for at least 15-20 minutes. This is a critical step to ensure reproducible Rf values and prevent solvent evaporation from the plate surface during development.[6]

3.4: Step-by-Step Execution
  • Plate Preparation: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Mark the positions for sample application.

  • Spotting: Using a capillary tube, carefully spot small amounts of the Test Sample and Standard solutions onto the origin line. For a co-spot, apply the test sample first, let it dry, and then apply the standard solution directly on top of the same spot. Ensure the spots are small and concentrated to prevent band broadening.

  • Development: Place the spotted TLC plate into the pre-saturated chamber, ensuring the origin line is above the solvent level. Close the lid and allow the mobile phase to ascend the plate.

  • Completion: Once the solvent front has traveled to about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Drying: Allow the plate to air dry completely in a fume hood.

3.5: Visualization

A multi-step visualization process ensures all potential impurities are detected:

  • UV Light (Non-destructive): View the dried plate under a UV lamp at 254 nm.[7][8] this compound, being aromatic, will absorb UV light and appear as a dark spot against the fluorescent green background of the plate. Circle any visible spots with a pencil.

  • Iodine Staining (Semi-destructive): Place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will form a temporary yellow-brown complex with iodine vapor, revealing additional spots that may not be UV-active.[7]

  • Potassium Permanganate Stain (Destructive, Optional): If oxidizable impurities are suspected, a potassium permanganate stain can be used. This is a highly effective general stain for most organic compounds.

Section 4: Data Analysis and Interpretation

The primary outputs of a TLC experiment are the visual inspection of the chromatogram and the calculation of the Retention Factor (Rf).

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

A pure compound should ideally yield a single spot. The presence of additional spots in the test sample lane indicates impurities.

LaneExpected Observation under UV (254 nm)Interpretation
Standard A single, well-defined dark spot at Rf ≈ 0.4.Confirms the migration distance of the pure compound.
Test Sample A major spot with the same Rf as the standard. Faint secondary spots may be visible at different Rf values.The major spot confirms the presence of the target compound. Secondary spots indicate impurities.
Co-spot A single, potentially more intense, spot at the same Rf as the standard and test sample.Confirms the identity of the major spot in the test sample. If the spots were different, they would appear as two separate spots.

Purity Assessment:

  • High Purity: The test sample lane shows only one spot that corresponds to the standard's Rf value.

  • Presence of Impurities: The test sample lane shows a major spot for the product and one or more secondary spots. The intensity and Rf of these spots provide qualitative information about the nature (more or less polar) and relative amount of the impurities.

Section 5: Method Validation and Trustworthiness

While a full quantitative validation is beyond the scope of routine TLC, this protocol incorporates key validation principles as defined by the International Council for Harmonisation (ICH) guidelines.[6][9][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. The co-spot and the separation of secondary spots in the test sample lane demonstrate the method's specificity.[11]

  • Limit of Detection (LOD): This can be estimated by serially diluting the sample solution and identifying the lowest concentration at which the spot is still visible. For many compounds under UV, this is in the nanogram range.

Section 6: Comparative Analysis - TLC vs. HPLC

To provide a complete picture, it is essential to understand how this TLC method compares to a more rigorous technique like Reverse-Phase HPLC (RP-HPLC).

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Principle Adsorption chromatography (polar stationary phase).Typically partition chromatography (non-polar stationary phase).
Speed High (15-30 minutes per plate, multiple samples).Lower (5-20 minutes per sample, sequential analysis).
Cost Low (minimal solvent, inexpensive plates).High (expensive instrumentation, high-purity solvents).
Quantitation Semi-quantitative (by spot size/intensity) or quantitative with a densitometer.Highly quantitative and reproducible with various detectors (UV, MS).
Resolution Lower separation efficiency.High separation efficiency, capable of resolving closely related impurities.
Use Case Rapid purity screening, reaction monitoring, fraction pooling.Definitive purity analysis, impurity profiling, quality control release testing.

TLC serves as an excellent orthogonal technique to RP-HPLC. Since the separation mechanisms are different (adsorption vs. partition), they can often detect different types of impurities, providing a more comprehensive purity profile when used in conjunction.

Section 7: Visualizing the Workflow

The entire process, from sample preparation to final analysis, can be summarized in the following workflow diagram.

TLC_Workflow cluster_prep 1. Preparation cluster_chrom 2. Chromatography cluster_analysis 3. Analysis prep_standard Standard Solution spotting TLC Plate Spotting prep_standard->spotting prep_test Test Sample Solution prep_test->spotting prep_cospot Co-spot Preparation prep_cospot->spotting development Chromatographic Development (7:3 Hexane:EtOAc) spotting->development visualization Visualization (UV 254nm & Iodine) development->visualization analysis Rf Calculation & Purity Assessment visualization->analysis result result analysis->result Final Purity Report

Caption: Workflow for TLC Purity Validation.

References

  • Ferenczi-Fodor, K., et al. (2001). Validation and Quality Assurance of Planar Chromatographic Procedures in Pharmaceutical Analysis. Journal of AOAC International, 84(4), 1265-1276. [Link]

  • International Atomic Energy Agency (IAEA). (Date not specified). Validation of Thin-Layer Chromatographic Methods for Pesticide Residue Analysis. [Link]

  • Zeller, M. (2013). Validation of thin-layer limit tests in pharmaceutical analysis. Scientist Live. [Link]

  • United States Department of Agriculture (USDA). (2009). Determination and Confirmation of Sulfonamides. FSIS. [Link]

  • Various Authors. (Various Dates). TLC of Sulfonamides. ResearchGate. [Link]

  • Klein, H. R., & Mader, W. J. (1971). TLC identification of sulfonamides. Journal of Pharmaceutical Sciences, 60(3), 448-450. [Link]

  • AMSbiopharma. (Date not specified). Impurity guidelines in drug development under ICH Q3. [Link]

  • Author not specified. (2014). Detection of sulfonamides in chicken muscle by thin layer chromatography. SOP/MET/010. [Link]

  • ICH. (1999). ICH Q6A Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • Chromatography Forum. (2005). TLC Validation. [Link]

  • Reddit r/Chempros. (2023). How to separate these sulfonamides with TLC. [Link]

  • Thode, J. (2018). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. Lösungsfabrik. [Link]

  • ICH. (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • National Toxicology Program. (Date not specified). ICH Test Procedures and Acceptance Criteria for Biological Products. [Link]

  • Scribd. (Date not specified). ICH Guidelines for Drug Impurities. [Link]

  • Chemistry LibreTexts. (2022). 2.1.4F: Visualizing TLC Plates. [Link]

  • Interchim. (2020). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]

  • Agbaba, D., & Zivanov-Stakic, D. (2005). Thin-layer chromatography in testing the purity of pharmaceuticals. Journal of the Serbian Chemical Society. [Link]

  • Nichols, L. (2021). Visualizing a TLC plate. YouTube. [Link]

  • Choma, I.M., & Jesionek, W. (2013). TLC of Sulfonamides. In Ł. Komsta, M. Waksmundzka-Hajnos, & J. Sherma (Eds.), TLC in Drug Analysis. Taylor & Francis. [Link]

  • Stolarczyk, M., et al. (2023). TLC in the Analysis of Plant Material. Molecules, 28(15), 5849. [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]

  • Al-Busaidi, I. (Date not specified). Chromatographic Methods of Analysis. Sultan Qaboos University. [Link]

  • Poole, C. F. (2017). Thin–layer Chromatography (TLC). Analytical Toxicology. [Link]

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Comparison of biological efficacy: sulfonamides vs carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Sulfonamides and Carboxamides, designed for researchers in medicinal chemistry and pharmacology.

Content Type: Technical Comparison Guide Domain: Medicinal Chemistry & Structural Biology

Executive Summary: The Bioisosteric Divergence

In drug design, the interchange between a carboxamide (


) and a sulfonamide  (

) is a classical bioisosteric replacement, yet it yields profound differences in biological efficacy. While both moieties act as hydrogen bond donor/acceptors and stable linkers, they diverge fundamentally in geometry , acidity , and electrostatics .
  • Sulfonamides are tetrahedral, highly acidic (pKa ~10), and serve as transition-state mimetics or metal-chelating anchors (e.g., in Carbonic Anhydrases).

  • Carboxamides are planar, neutral (pKa > 15), and excel as structural scaffolds or peptide mimics due to their resonance-stabilized rigidity.

This guide analyzes these differences through mechanistic principles, experimental data, and validated protocols.

Mechanistic Architecture

Geometric and Electronic Distinctions

The biological performance of these groups is dictated by their spatial arrangement and ionization potential.

FeatureCarboxamide (

)
Sulfonamide (

)
Biological Consequence
Geometry Planar (

). Dihedral angle

.
Tetrahedral (distorted).[1] Dihedral angle

.[2]
Sulfonamides introduce a "kink" or twist, accessing 3D space differently than planar amides.
Acidity (pKa) Neutral (pKa > 15). Remains unionized at physiological pH.Acidic (pKa ~9–10).[3] Can deprotonate to form the anion (

).[4]
Sulfonamide anions are potent metal ligands (e.g., Zn(II) binding).
H-Bonding 1 Donor (NH), 1 Acceptor (CO).1 Donor (NH), 2 Acceptors (SO

).[5]
Sulfonamides offer higher H-bond acceptor density and 3D vectorality.
Hydrolysis Susceptible to proteases/amidases.[3]Highly stable; resistant to proteolytic cleavage.Sulfonamides increase metabolic half-life.
Visualization: Structural Topology

The following diagram illustrates the steric and electronic divergence that dictates binding site compatibility.

G cluster_0 Carboxamide (Planar) cluster_1 Sulfonamide (Tetrahedral) C_Amide Planar Geometry (sp2 Hybridized) C_Bind Peptide Backbone Mimic (Resonance Stabilized) C_Amide->C_Bind Rigid Linker Target Biological Target C_Bind->Target H-Bond Network (Major Groove/Cleft) S_Sulf Tetrahedral Geometry (Twisted ~90°) S_Bind Transition State Mimic (Metal Chelator) S_Sulf->S_Bind 3D Vector S_Bind->Target Zn(II) Coordination (Active Site Anchor)

Caption: Structural divergence showing the planar rigidity of carboxamides versus the tetrahedral, metal-chelating capability of sulfonamides.

Comparative Efficacy Data

Case Study: Carbonic Anhydrase Inhibition

The most distinct efficacy gap exists in Carbonic Anhydrase (CA) inhibition. Sulfonamides are the primary pharmacophore because the ionized nitrogen (


) binds directly to the catalytic Zinc(II) ion, displacing the zinc-bound water/hydroxide. Carboxamides, lacking this acidity, fail to coordinate Zinc effectively but are excellent for interacting with the hydrophilic/hydrophobic residues at the active site rim.

Experimental Data: Potency Comparison (Ki Values) Data synthesized from inhibition assays against Human Carbonic Anhydrase II (hCA II).

Compound ClassCore MotifKi (nM) against hCA IIMechanism of Action
Sulfonamide Acetazolamide (Standard)12 nM Direct Zn(II) coordination via sulfonamide anion.
Sulfonamide Benzolamide3 nM Zn(II) coordination + hydrophobic tail interaction.
Carboxamide Simple Benzamide> 10,000 nM No Zn(II) binding; weak H-bonding only.
Hybrid Sulfonamide-Carboxamide Tail0.8 nM Sulfonamide anchors Zn(II); Carboxamide tail engages Thr199/Glu106 gatekeepers.

Insight: The sulfonamide is the efficacy driver (anchor), while the carboxamide acts as a selectivity tuner (tail). Replacing the primary sulfonamide with a carboxamide results in a complete loss of potency (>3 orders of magnitude).

Case Study: Angiotensin II Receptor Antagonists

In GPCR targets where metal coordination is not involved, the sulfonamide often serves as a bioisostere for a carboxylic acid or carboxamide to improve permeability.

  • Scenario: Replacement of a Carboxyl group with a Sulfonamide.[3][6][7]

  • Result: In Angiotensin II antagonists, this substitution improved IC50 from 275 nM (Carboxyl) to 100 nM (Sulfonamide) [1].[6]

  • Causality: The sulfonamide increased lipophilicity and metabolic stability, allowing better receptor pocket penetration without the rapid ionization penalty of the carboxylic acid.

Experimental Protocols

Protocol A: Stopped-Flow CO2 Hydrase Assay

This is the industry-standard kinetic assay to quantify the efficacy of sulfonamide/carboxamide inhibitors against Carbonic Anhydrase.

Objective: Determine the inhibition constant (


) by measuring the rate of CO2 hydration.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4.

  • Substrate: CO2 saturated water.

  • Indicator: Phenol Red (0.2 mM).

  • Enzyme: Recombinant hCA II (approx. 10 nM final conc).

Workflow:

  • Preparation: Dissolve inhibitor (Sulfonamide/Carboxamide) in DMSO (10 mM stock). Dilute serially in Assay Buffer.

  • Incubation: Mix 0.1 mL of enzyme solution with 0.1 mL of inhibitor solution. Incubate for 15 min at 25°C to allow formation of the E-I complex.

  • Reaction Trigger: Using a Stopped-Flow apparatus (e.g., Hi-Tech SF-61DX2), rapidly mix the Enzyme-Inhibitor complex with CO2-saturated water containing Phenol Red.

  • Detection: Monitor absorbance at 557 nm (Phenol Red

    
    ). The reaction converts CO2 to HCO3- + H+, causing a pH drop and color change (Yellow 
    
    
    
    Red transition is monitored inversely or via specific filter).
  • Calculation: Fit the initial velocity (

    
    ) vs. Inhibitor concentration using the Morrison equation for tight-binding inhibitors to derive 
    
    
    
    .
Protocol B: Synthesis of Sulfonamide-Carboxamide Hybrids

To test the "Hybrid" efficacy mentioned in Table 3.1, one must couple a sulfonamide scaffold with a carboxamide tail.

  • Activation: React a carboxylic acid tail (R-COOH) with OxymaPure and DIC (Diisopropylcarbodiimide) in 2-MeTHF at 0°C for 10 min.

  • Coupling: Add the amino-benzenesulfonamide scaffold. Stir at RT for 4–6 hours.

  • Purification: The sulfonamide group is stable; wash with 1M HCl to remove unreacted amine, then recrystallize.

  • Validation: Confirm structure via

    
    -NMR. Key shift: Sulfonamide 
    
    
    
    appears as a broad singlet at
    
    
    ppm; Carboxamide
    
    
    appears at
    
    
    ppm.

Visualizing the Assay Logic

The following diagram details the logical flow of the Stopped-Flow Assay used to validate the efficacy differences.

AssayWorkflow Start Inhibitor Library (Sulfonamides vs Carboxamides) Incubation Pre-Incubation (Enzyme + Inhibitor, 15 min) Start->Incubation Dilution Mixing Rapid Mixing (Stopped-Flow) (+ CO2 Substrate + Phenol Red) Incubation->Mixing Injection Reaction CO2 + H2O <-> HCO3- + H+ Mixing->Reaction Catalysis Detection Monitor Absorbance (557 nm) (Rate of Acidification) Reaction->Detection pH Drop Analysis Data Fitting (Morrison Eq) Calculate Ki Detection->Analysis V0 vs [I] Validation Is Ki < 100 nM? Analysis->Validation Potent Binder (Sulfonamide-like) Potent Binder (Sulfonamide-like) Validation->Potent Binder (Sulfonamide-like) Yes Weak Binder (Carboxamide-like) Weak Binder (Carboxamide-like) Validation->Weak Binder (Carboxamide-like) No

Caption: Workflow for the Stopped-Flow CO2 Hydrase Assay used to distinguish high-affinity sulfonamide binders from weak carboxamide binders.

References

  • Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Source: Future Medicinal Chemistry (2017).[8] URL:[Link] (Verified snippet context)

  • Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases. Source: MDPI, Marine Drugs (2017). URL:[Link][3]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor. Source: University of Parma / ACS (2022). URL:[Link]

  • Ester–amide comparison in hydrogen-bonding in sulfonamides. Source: ResearchGate (Crystallographic Analysis). URL:[Link]

  • Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II. Source: Journal of Medicinal Chemistry (2005).[9] URL:[Link]

Sources

Reference Standards for N-(4-methoxyphenyl)methanesulfonamide Quantification: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-methoxyphenyl)methanesulfonamide (CAS 4284-48-4) is a critical sulfonamide derivative often monitored as a Process-Related Impurity (PRI) or intermediate in the synthesis of Class III antiarrhythmic drugs (e.g., Dofetilide) and various sulfonamide antibiotics. Structurally derived from p-anisidine—a known genotoxin—this compound requires rigorous control at trace levels (often <10 ppm) to comply with ICH M7 guidelines for mutagenic impurities.

This guide compares the performance of Certified Reference Materials (CRMs) against Analytical Grade Standards and In-House Synthesized Reagents , providing a data-driven framework for selecting the appropriate standard based on the development phase. Furthermore, it details a self-validating LC-MS/MS protocol for trace quantification.

Part 1: The Hierarchy of Standards (Comparative Analysis)

Selecting the correct reference standard is not merely a purchasing decision; it is a regulatory strategy. The following table compares the three primary classes of standards available for this compound, analyzing their impact on method validation and risk.

Table 1: Comparative Performance of Reference Standard Grades
FeatureOption A: Certified Reference Material (CRM) Option B: Secondary Analytical Standard Option C: Reagent/Research Grade
Traceability Metrological (SI Units) via ISO 17034.Traceable to CRM or Primary Standard (USP/EP).Often Unknown / Manufacturer Internal.
Purity Assignment Mass Balance (HPLC + TGA + KF + ROI) or qNMR.HPLC Area % (often overestimates purity).HPLC Area % or Melting Point only.
Uncertainty Explicitly Stated (e.g., 99.5% ± 0.3%).Not typically provided.Not provided.
Regulatory Risk Low. Accepted for Pivotal Clinical Batches & NDA.Medium. Acceptable for R&D and Early Phase.High. Risk of OOS (Out of Specification) due to impurity interference.
Suitability Final Release Testing, Reference Standard Qualification.Routine QC, Stability Studies.[1][2]Early Route Scouting, Peak Identification.
Cost Factor High (10x - 50x).Moderate (1x).Low (0.1x).
The "Purity Trap" in Quantification

Why Reagent Grade Fails: Commercial reagents for CAS 4284-48-4 often claim "98% Purity." However, this is frequently determined by chromatographic purity (Area %). If the material contains inorganic salts (from the mesylation reaction) or retained solvents (methanol/water), the Assay (w/w) could be as low as 85%. Using this as a quantitative standard without correction will result in a 15% systematic error , potentially passing a toxic batch of drug product.

Part 2: Quantification Strategies & Decision Framework

The choice of quantification strategy dictates the robustness of your data. For sulfonamide impurities, matrix effects in LC-MS are the primary source of error.

Strategy A: External Standard Calibration
  • Method: A calibration curve of this compound is run separately from the sample.

  • Pros: Simple, cheaper (no labeled standard required).

  • Cons: Susceptible to ion suppression. If the drug matrix suppresses the signal of the impurity by 20%, you will under-report the impurity level.

Strategy B: Stable Isotope Dilution (Recommended)
  • Method: Spiking the sample with a deuterated analog (e.g., N-(4-methoxyphenyl-d3)methanesulfonamide).

  • Pros: The isotope co-elutes with the analyte, experiencing the exact same matrix effects. The ratio of Analyte/Internal Standard corrects for signal suppression and injection variability.

  • Cons: Higher initial cost to synthesize or source the labeled standard.

Visualization: Standard Selection Decision Tree

StandardSelection Start Start: Select Standard for CAS 4284-48-4 Phase What is the Development Phase? Start->Phase Early Early R&D / Route Scouting Phase->Early Phase I/Pre-Clin Late GLP Tox / Clinical / Commercial Phase->Late Phase II/III/NDA QuantType Is Quantification Required? Early->QuantType RiskAssess Is the Impurity Genotoxic (ICH M7)? Late->RiskAssess Reagent Use Reagent Grade (Confirm Identity by NMR) QuantType->Reagent No (ID only) SecStd Use Secondary Analytical Standard (Characterized In-House) QuantType->SecStd Yes RiskAssess->SecStd No (Class 4/5) CRM Use ISO 17034 CRM or Primary Standard RiskAssess->CRM Yes (Class 1/2/3)

Figure 1: Decision matrix for selecting the appropriate reference standard grade based on regulatory requirements and development phase.

Part 3: Experimental Protocol (LC-MS/MS)

This protocol is designed for the trace quantification (<10 ppm) of this compound in a drug substance matrix. It utilizes a "Self-Validating" approach where System Suitability Tests (SST) confirm performance before data is accepted.

Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).

  • Column: C18, 100mm x 2.1mm, 1.7 µm (e.g., Waters ACQUITY BEH C18).

    • Rationale: High surface area for retention of polar sulfonamides; sub-2-micron particles for sharp peak shape.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Acidic pH ensures protonation ([M+H]+) for ESI+ sensitivity.

  • Flow Rate: 0.4 mL/min.

MS/MS Transitions (MRM)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[4]

  • Precursor Ion: m/z 202.1 [M+H]+

  • Quantifier Ion: m/z 123.0 (Loss of -SO2Me group).

  • Qualifier Ion: m/z 108.0 (Formation of methoxyphenyl cation).

    • Note: Transitions must be optimized for the specific instrument using the Reference Standard.

Sample Preparation (Standard Addition Method)

Use this method if a deuterated Internal Standard is unavailable.

  • Stock Solution: Dissolve 10 mg Reference Standard (CAS 4284-48-4) in 10 mL Methanol (1 mg/mL). Correct for purity from the CoA.

  • Sample Solution: Dissolve 50 mg of Drug Substance in 1 mL Diluent (50:50 Water:MeOH).

  • Spiking: Prepare three aliquots of the Sample Solution:

    • Aliquot A: Unspiked.

    • Aliquot B: Spiked at Limit Level (e.g., 10 ppm).

    • Aliquot C: Spiked at 2x Limit Level.

System Suitability (The Self-Validating Step)

Before analyzing samples, the system must pass these criteria:

  • Signal-to-Noise (S/N): >10 for the LOQ standard (0.5 ppm).

  • Recovery: The spiked Aliquot B must show 80-120% recovery calculated against the external calibration curve.

    • Formula:

      
      
      
  • Precision: %RSD of 6 injections of the standard < 5.0%.

Visualization: LC-MS/MS Workflow

LCMSWorkflow Sample Drug Substance (50 mg/mL) Prep Sample Prep (Dissolution in MeOH:H2O) Sample->Prep Std Ref Standard CAS 4284-48-4 Std->Prep LC UHPLC Separation (C18, Gradient) Prep->LC Source ESI Source (+) Ionization LC->Source Q1 Q1 Filter (m/z 202.1) Source->Q1 Collision Collision Cell (Fragmentation) Q1->Collision Q3 Q3 Filter (m/z 123.0) Collision->Q3 SST System Suitability (S/N > 10, Recovery 80-120%) Q3->SST SST->Prep Fail (Re-prep) Result Quantified Result (ppm) SST->Result Pass

Figure 2: LC-MS/MS quantification workflow highlighting the critical System Suitability Test (SST) checkpoint.

Part 4: Stability & Handling

Reference standards of sulfonamides are generally stable but can degrade under specific conditions.

  • Hygroscopicity: The mesylate moiety (if present as a salt) or the sulfonamide nitrogen can be hygroscopic. Store in a desiccator.

  • Light Sensitivity: Aniline derivatives can undergo photo-oxidation. Store in amber vials.

References

  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

  • U.S. Pharmacopeia (USP). (2023). General Chapter <1058> Analytical Instrument Qualification.Link

  • International Organization for Standardization (ISO). (2016).[5] ISO 17034:2016 General requirements for the competence of reference material producers.[5][6]Link

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities.Link

  • Teasdale, A. (2017). Genotoxic Impurities: Strategies for Identification and Control. Wiley. (Contextual reference for sulfonamide impurity chemistry).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for N-(4-methoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an essential operational framework for the safe handling and disposal of N-(4-methoxyphenyl)methanesulfonamide (CAS No: 4284-48-4). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of safety. This document moves beyond a simple checklist, offering a validated system of protocols grounded in the specific hazards of this compound. The causality behind each recommendation is explained to build the deep, field-proven expertise necessary for safe laboratory operations.

Hazard Analysis: Understanding the "Why" Behind the Precautions

This compound is a white solid compound that, while not acutely toxic, presents several hazards that dictate our safety protocols. Understanding these risks is the critical first step in preventing exposure.

  • Eye Irritation: The compound is classified as causing serious eye irritation.[1][2][3] Contact with the eyes can lead to significant discomfort, inflammation, or damage.

  • Skin Irritation: It is also known to cause skin irritation.[1][2][3] Prolonged or repeated contact can result in redness, itching, and dermatitis.

  • Respiratory Tract Irritation: As a fine powder, the dust can be easily aerosolized. Inhaling the dust may cause irritation to the respiratory system.[1][2]

  • Ingestion Hazard: Accidental ingestion may be harmful.[1][4][5]

  • Combustible Dust: Like many fine organic powders, if dispersed in the air in sufficient concentration, it may form a combustible dust mixture.[6]

These hazards collectively demand a multi-faceted approach to personal protection, ensuring a barrier between the researcher and the chemical at all potential points of contact.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risk of exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Aliquotting (Solid) Safety glasses with side shields (ANSI Z87.1 certified)Disposable nitrile or chloroprene glovesFull-front tying lab coatRecommended: N95 dust mask (or work in a ventilated enclosure)
Solution Preparation (<1L) Chemical splash gogglesDisposable nitrile or chloroprene glovesFull-front tying lab coatNot required if performed in a certified chemical fume hood
Reaction/Bulk Handling (>1L) Chemical splash goggles and a full-face shieldThicker, chemical-resistant gloves (e.g., butyl rubber, neoprene)Chemical-resistant apron over a lab coatRequired: Work in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and a full-face shieldThicker, chemical-resistant gloves (e.g., butyl rubber, neoprene)Chemical-resistant apron over a lab coatN95 dust mask (for solids)
Rationale for PPE Selection:
  • Eye Protection: The escalation from safety glasses to goggles and a face shield corresponds to the increasing risk of splashes and aerosols.[7] Goggles provide a seal around the eyes, which is crucial when handling liquids, while a face shield protects the entire face during bulk transfers.[7]

  • Hand Protection: While standard disposable nitrile gloves offer sufficient protection for tasks with minimal contact, they are not designed for prolonged chemical immersion.[8] For bulk handling or spill cleanup, where extended contact is possible, thicker, more robust gloves are necessary.[8] Always change gloves immediately if you suspect contamination.[9]

  • Body Protection: A standard lab coat is sufficient to protect against minor spills of solid material. However, when handling liquids, especially in larger quantities, a chemical-resistant apron provides an additional impermeable barrier.[8]

  • Respiratory Protection: The primary respiratory hazard is the inhalation of airborne dust.[3] Performing manipulations in a fume hood or ventilated enclosure is the preferred engineering control. When this is not feasible for tasks like weighing, an N95 dust mask provides an effective barrier.[8]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, logical workflow is paramount for safety. The following protocols for donning and doffing PPE and the overall handling workflow are designed to minimize cross-contamination.

Protocol 1: Donning Personal Protective Equipment
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Body Protection: Don your lab coat, ensuring it is fully buttoned. If required, don a chemical-resistant apron over the lab coat.

  • Respiratory Protection: If the task requires it (e.g., weighing outside a hood), now is the time to put on your N95 respirator. Ensure a proper fit test is performed.

  • Eye/Face Protection: Put on your safety glasses, goggles, or face shield. Adjust for a secure and comfortable fit.

  • Hand Protection: Don your gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.[9]

Protocol 2: Doffing Personal Protective Equipment

This sequence is designed to remove the most contaminated items first and to avoid touching your face or clean areas with contaminated gloves.

  • Gloves: Remove your gloves first. Using a gloved hand, grasp the outside of the opposite glove near the cuff and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container.

  • Face/Eye Protection: Remove your face shield or goggles from the back by lifting the headband. Avoid touching the front surface.

  • Body Protection: Unbutton your lab coat. Peel it off your shoulders, turning the sleeves inside out as you remove it. Fold the coat so the contaminated exterior is folded inward and place it in the designated area for lab laundry.

  • Respiratory Protection: Remove your respirator from the back.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Safe Handling Workflow

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

cluster_prep Preparation Phase cluster_op Operational Phase cluster_post Post-Operation & Disposal Phase prep_start Start: Task Assessment locate_sds Locate SDS & Review Hazards prep_start->locate_sds select_ppe Select Task-Specific PPE (See Table) locate_sds->select_ppe locate_safety Verify Eyewash/Shower Location select_ppe->locate_safety don_ppe Don PPE (Protocol 1) locate_safety->don_ppe weigh Weigh Solid in Ventilated Enclosure don_ppe->weigh Proceed to Operation dissolve Prepare Solution in Fume Hood weigh->dissolve handle Perform Experiment dissolve->handle decontaminate Decontaminate Work Area handle->decontaminate Operation Complete dispose_waste Segregate & Dispose of Waste (Protocol 3) decontaminate->dispose_waste doff_ppe Doff PPE (Protocol 2) dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_op End Operation wash_hands->end_op

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Managing Contaminated Waste

Proper disposal is a critical final step to prevent environmental contamination and accidental exposure. All materials that come into contact with this compound must be treated as hazardous waste.

Protocol 3: Waste Disposal
  • Solid Waste: All contaminated solid waste, including used gloves, disposable lab coats, weighing papers, and paper towels used for cleanup, must be placed in a designated, sealed, and clearly labeled hazardous waste container.[10]

  • Empty Containers:

    • Thoroughly empty the container of all contents.[10]

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • Collect all rinsate and dispose of it as liquid hazardous waste. Do not pour it down the drain.[10][11]

    • After rinsing and allowing it to dry, obliterate or remove the original label.[10] The container can then be disposed of in the appropriate glass or plastic recycling bin.

  • Spills:

    • Alert personnel in the area.

    • Wearing the appropriate PPE (see table), gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully sweep up the material and place it in a sealed container for hazardous waste disposal.[1][6]

    • Clean the spill area with soap and water.

By adhering to these detailed protocols, you contribute to a robust safety culture that protects not only yourself but also your colleagues and the wider environment. This guide should be used in conjunction with your institution's specific Chemical Hygiene Plan and the most current Safety Data Sheet (SDS) for this compound.

References

  • This compound | 4284-48-4 - Sigma-Aldrich. Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific (Methanesulfonamide). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific (N-(4-Methoxyphenyl)-3-nitrobenzenesulfonamide). Fisher Scientific.
  • N-(4-Methoxy-phenyl)-methanesulfonamide | 4284-48-4 - Sigma-Aldrich. Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific (4-Methoxyphenol). Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals (Methanesulfonamide). TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific (4-Methoxyphenol, altern
  • SAFETY D
  • Hazardous Waste Disposal Guide - Northwestern University. Northwestern University.
  • Hazardous waste acceptance conditions - University of Groningen. University of Groningen.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs - NIOSH.
  • SAFETY DATA SHEET - Fisher Scientific (N-Phenylmethanesulfonamide). Fisher Scientific.
  • Safety Data Sheet - Cayman Chemical (N-ethyl-4-Methoxyamphetamine). Cayman Chemical.
  • N-(4-Methoxyphenyl)acetamide - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • Safety Data Sheet - Cayman Chemical (4-Methoxyamphetamine). Cayman Chemical.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • Chapter 10 – Personal Protective Equipment - Naval Medical Center Portsmouth. Naval Medical Center Portsmouth.
  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. Storemasta.
  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment - University of Nevada, Reno. University of Nevada, Reno Environmental Health & Safety.

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.